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  • Product: 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
  • CAS: 6579-27-7

Core Science & Biosynthesis

Foundational

CAS 6579-27-7 molecular structure and thermodynamic properties

An In-Depth Technical Guide to the Molecular Architecture and Thermodynamic Dynamics of CAS 6579-27-7 As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently encounter the challen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Architecture and Thermodynamic Dynamics of CAS 6579-27-7

As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently encounter the challenge of constructing rigid, metabolically stable heterocyclic pharmacophores. Among the most reliable synthons for this purpose is CAS 6579-27-7 , chemically known as 2,6-Dichloro-N-hydroxybenzimidoyl chloride [1].

This whitepaper deconstructs the structural logic, thermodynamic behavior, and field-proven experimental protocols associated with this critical reagent. Rather than merely listing its properties, we will explore why its specific molecular architecture makes it an indispensable precursor for 1,3-dipolar cycloadditions in modern drug discovery, particularly in the synthesis of Farnesoid X Receptor (FXR) modulators[2].

Molecular Structure and Physicochemical Profile

CAS 6579-27-7 serves as a bench-stable, isolable precursor to 2,6-dichlorobenzonitrile oxide—a highly reactive 1,3-dipole. The structural brilliance of this molecule lies in the ortho-disubstitution of the benzene ring.

Structural Causality

The imidoyl chloride moiety ( −C(Cl)=N−OH ) is primed for dehydrohalogenation. Upon the introduction of a mild base, the elimination of HCl generates the corresponding nitrile oxide ( −C≡N+−O− ). However, unsubstituted benzonitrile oxides are notoriously unstable, rapidly undergoing thermodynamically driven homodimerization. The two chlorine atoms at the 2- and 6-positions provide a critical steric shield , which kinetically stabilizes the resulting nitrile oxide, allowing it to be captured by dipolarophiles before dimerization occurs[3].

Quantitative Data Summary
PropertyValue / Description
CAS Registry Number 6579-27-7[1]
Chemical Name 2,6-Dichloro-N-hydroxybenzimidoyl chloride[1]
Molecular Formula C7H4Cl3NO[4]
Molecular Weight 224.47 g/mol [4]
Monoisotopic Mass 222.93585 Da[5]
Predicted XlogP 3.9[5]
Primary Utility Precursor for 2,6-dichlorobenzonitrile oxide in [3+2] cycloadditions[6]

Thermodynamic Properties: The Dimerization vs. Cycloaddition Paradigm

The utility of CAS 6579-27-7 is entirely governed by the thermodynamic and kinetic competition between two pathways once the nitrile oxide is generated:

  • Homodimerization (Parasitic Pathway): Nitrile oxides naturally dimerize to form furoxans (1,2,5-oxadiazole 2-oxides). Density Functional Theory (DFT) calculations reveal that this dimerization is a stepwise process proceeding via a dinitrosoalkene diradical intermediate, where C-C bond formation is the rate-determining step[3].

  • 1,3-Dipolar Cycloaddition (Productive Pathway): Reaction with an alkene or alkyne to form an isoxazoline or isoxazole, respectively.

The Steric Effect on Thermodynamics: The 2,6-dichloro substitution forces the aromatic ring out of coplanarity with the nitrile oxide group. During the transition state of the parasitic dimerization, this lack of coplanarity interrupts the conjugation between the aryl group and the forming C-C bond[3]. This significantly raises the activation energy ( Ea​ ) for dimerization. Consequently, the thermodynamic sink is shifted favorably toward the highly exergonic 1,3-dipolar cycloaddition, provided a dipolarophile is present in the reaction matrix.

Thermodynamics A CAS 6579-27-7 (Imidoyl Chloride) B Base (Et3N) - HCl A->B C 2,6-Dichlorobenzonitrile Oxide (Reactive 1,3-Dipole) B->C D Homodimerization (Sterically Hindered) C->D High Ea F 1,3-Dipolar Cycloaddition (Thermodynamically Favored) C->F Low Ea (with Alkene/Alkyne) E Furoxan Dimer (Parasitic Sink) D->E G Isoxazole / Isoxazoline (Target Pharmacophore) F->G

Fig 1. Thermodynamic branching of CAS 6579-27-7 upon dehydrohalogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the synthesis and utilization of CAS 6579-27-7 must be executed with strict environmental controls. Below are field-validated protocols designed to maximize the productive cycloaddition pathway.

Protocol A: Synthesis of CAS 6579-27-7 from 2,6-Dichlorobenzaldehyde Oxime

Mechanistic Rationale: N-Chlorosuccinimide (NCS) is utilized instead of chlorine gas to provide a controlled, mild source of electrophilic chlorine. This prevents unwanted electrophilic aromatic substitution on the already electron-deficient dichlorophenyl ring[6].

  • Preparation: Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde oxime in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol) in a round-bottom flask.

  • Initiation: Heat the solution gently to 40 °C.

  • Chlorination: Add 1.1 equivalents of NCS portion-wise over 15 minutes. Causality: The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could lead to premature degradation or Beckmann rearrangement byproducts.

  • Maturation: Stir the reaction mixture at 40 °C for 2 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature and dilute with a large volume of water (approx. 5x the DMF volume) to crash out the product. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield CAS 6579-27-7 as a solid[6].

Protocol B: In Situ 1,3-Dipolar Cycloaddition

Mechanistic Rationale: Despite the steric stabilization of the 2,6-dichloro group, isolating the nitrile oxide is hazardous and inefficient. Generating it in situ in the presence of the dipolarophile ensures immediate trapping, minimizing the steady-state concentration of the dipole and thereby suppressing bimolecular dimerization[7].

  • System Setup: In a flame-dried flask under inert atmosphere ( N2​ or Argon), dissolve 1.0 equivalent of CAS 6579-27-7 and 1.2–1.5 equivalents of the target dipolarophile (alkene/alkyne) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

  • Base Addition (Critical Step): Dissolve 1.2 equivalents of Triethylamine ( Et3​N ) in a small volume of the reaction solvent. Add this solution dropwise via an addition funnel or syringe pump over 30–60 minutes. Causality: Slow addition keeps the instantaneous concentration of the generated nitrile oxide extremely low. Since cycloaddition is pseudo-first-order (excess dipolarophile) and dimerization is second-order (requires two nitrile oxide molecules), low concentrations heavily favor the cycloaddition.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Purification: Quench with water, extract with DCM, dry, and purify the resulting isoxazole/isoxazoline via silica gel chromatography.

Workflow Step1 1. Co-dissolve 6579-27-7 & Dipolarophile Step2 2. Cool to 0 °C (Thermal Control) Step1->Step2 Step3 3. Dropwise Et3N (Kinetic Trapping) Step2->Step3 Step4 4. Warm to RT (12-16h Stir) Step3->Step4 Step5 5. Aqueous Quench & Chromatography Step4->Step5

Fig 2. Optimized workflow for in situ cycloaddition to minimize furoxan dimerization.

Applications in Advanced Drug Development

The isoxazole ring generated from CAS 6579-27-7 is not merely a structural spacer; it is a critical pharmacophore that imparts metabolic stability and rigid geometric directionality.

Farnesoid X Receptor (FXR) Antagonists and Agonists: In the development of non-steroidal FXR modulators for the treatment of Nonalcoholic Steatohepatitis (NASH), the 3-(2,6-dichlorophenyl)isoxazole moiety is frequently utilized[2]. The rigid isoxazole core precisely positions the lipophilic 2,6-dichlorophenyl group into the hydrophobic binding pocket of the FXR ligand-binding domain, while the heteroatoms of the isoxazole can participate in hydrogen bonding networks. The synthesis of these complex candidates relies heavily on the reliable, high-yielding cycloaddition of CAS 6579-27-7 with advanced alkyne intermediates[6].

Azlactones and Spiroindoles: Beyond standard alkynes, CAS 6579-27-7 is reacted with complex heterocycles, such as azlactones, to form unique spiro-fused systems (e.g., 1,8-dioxa-2,6-diazaspiro[4.4]non-2-en-9-ones)[7]. These highly functionalized 3D architectures are highly sought after in modern phenotypic screening libraries due to their high fraction of sp3 carbons and structural complexity.

References

  • 6579-27-7 (C7H4Cl3NO) - PubChemLite Université du Luxembourg. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism ResearchGate. URL: [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Journal of the American Chemical Society / ResearchGate. URL: [Link]

  • Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis ACS Publications. URL: [Link]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4: Azlactones and Oxazolidin-5-ones EBIN.PUB. URL: [Link]

Sources

Exploratory

crystal structure analysis of 2,6-dichloro-alpha-chlorobenzaldoxime

An In-depth Technical Guide on the Crystal Structure Analysis of Halogenated Benzaldoximes: A Case Study of 2,6-Dichlorobenzaldehyde Oxime and Extrapolations for its α-Chloro Derivative This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure Analysis of Halogenated Benzaldoximes: A Case Study of 2,6-Dichlorobenzaldehyde Oxime and Extrapolations for its α-Chloro Derivative

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of halogenated benzaldoximes, a class of compounds with significant relevance in synthetic chemistry and drug development. Due to the limited availability of public crystallographic data for 2,6-dichloro-alpha-chlorobenzaldoxime, this guide will focus on the detailed analysis of the closely related and structurally characterized compound, 2,6-dichlorobenzaldehyde oxime. The principles and findings will then be extrapolated to predict the structural impact of an α-chloro substitution.

This document is intended for researchers, scientists, and professionals in the field of crystallography, medicinal chemistry, and materials science who are interested in the solid-state properties of oxime derivatives.

Introduction: The Significance of Oximes in Modern Chemistry

Oximes and their derivatives are a versatile class of organic compounds characterized by the C=N-OH functional group. They serve as crucial intermediates in organic synthesis, finding application in the production of amides via the Beckmann rearrangement, and in the formation of various nitrogen-containing heterocycles.[1][2] In the realm of medicinal chemistry, the oxime moiety is a key feature in a number of bioactive molecules, with some derivatives exhibiting therapeutic potential for cancer and neurodegenerative disorders.[3] The solid-state arrangement of these molecules, governed by intermolecular forces such as hydrogen bonding, dictates their physical properties and can influence their biological activity.[4][5]

The introduction of halogen atoms, such as chlorine, to the benzaldoxime scaffold can significantly alter the electronic and steric properties of the molecule, thereby influencing its crystal packing and, consequently, its physicochemical characteristics. This guide delves into the precise determination of these three-dimensional structures through single-crystal X-ray diffraction.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a powdered compound to a fully characterized crystal structure involves a series of meticulous steps. The following diagram illustrates a typical workflow for the crystal structure analysis of a benzaldoxime derivative.

Experimental Workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Validation start Starting Materials (2,6-dichlorobenzaldehyde, hydroxylamine hydrochloride) reaction Chemical Reaction (Stirring in Methanol) start->reaction isolation Product Isolation & Recrystallization reaction->isolation crystal_selection Single Crystal Mounting isolation->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structural Validation (checkCIF) structure_refinement->validation analysis Analysis of Geometry, Intermolecular Interactions validation->analysis reporting Reporting & Visualization (ORTEP, PLATON) analysis->reporting

Caption: A generalized workflow from chemical synthesis to final structural analysis.

Synthesis and Crystallization of 2,6-Dichlorobenzaldehyde Oxime

The synthesis of 2,6-dichlorobenzaldehyde oxime is a straightforward condensation reaction.

Experimental Protocol:

  • Reactant Preparation: 2,6-dichlorobenzaldehyde (1 mmol) is dissolved in anhydrous methanol.

  • Reagent Addition: Hydroxylamine hydrochloride and sodium carbonate are added to the solution. The sodium carbonate acts as a base to neutralize the HCl formed from hydroxylamine hydrochloride.

  • Reaction: The mixture is stirred at room temperature for approximately 3 hours to ensure complete reaction.

  • Isolation and Crystallization: The product is isolated from the reaction mixture. Single crystals suitable for X-ray diffraction are obtained by recrystallization from a dichloromethane solution over a period of several days.[6]

The choice of solvent for recrystallization is critical. Dichloromethane provides a medium of suitable polarity for dissolving the compound, and slow evaporation of the solvent allows for the ordered growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Methodology:

  • Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. For 2,6-dichlorobenzaldehyde oxime, data was collected using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation.[6]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods (e.g., with the program SHELXS97).[6] This provides an initial model of the atomic positions. The model is then refined (e.g., with SHELXL97) to best fit the experimental data.[6]

Structural Insights into 2,6-Dichlorobenzaldehyde Oxime

The analysis of the crystal structure of 2,6-dichlorobenzaldehyde oxime reveals key details about its molecular geometry and intermolecular interactions.

Crystallographic Data Summary

The crystallographic data for 2,6-dichlorobenzaldehyde oxime is summarized in the table below.[6]

ParameterValue
Chemical FormulaC₇H₅Cl₂NO
Molecular Weight190.02 g/mol
Crystal SystemTriclinic
Space Group
a (Å)3.8074 (1)
b (Å)14.3712 (2)
c (Å)14.3835 (3)
α (°)89.108 (1)
β (°)88.545 (1)
γ (°)85.296 (1)
Volume (ų)784.04 (3)
Z (molecules per cell)4
Temperature (K)296 (2)
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.032
Molecular Structure and Conformation

The asymmetric unit of 2,6-dichlorobenzaldehyde oxime contains two crystallographically independent molecules which are nearly identical.[6] A significant conformational feature is the twist between the oxime fragment and the dichlorobenzene ring. The dihedral angles are 53.83 (11)° and 42.99 (14)° for the two independent molecules.[6] This non-planar conformation is likely due to steric hindrance from the two ortho-chlorine atoms.

Caption: A 2D representation of the 2,6-dichlorobenzaldehyde oxime molecule.

Supramolecular Assembly: The Hydrogen-Bonding Network

In the crystal lattice, molecules of 2,6-dichlorobenzaldehyde oxime are linked by intermolecular O—H⋯N hydrogen bonds. Each molecule is connected to a symmetry-related molecule through an inversion center, forming a classic dimeric structure.[6] This type of interaction is described by the graph-set notation as an R²₂(6) motif.[6] This robust hydrogen-bonding pattern is a common feature in the crystal structures of many oximes.[4]

Caption: The R²₂(6) dimeric motif formed by O-H···N hydrogen bonds.

Predicting the Structure of 2,6-dichloro-alpha-chlorobenzaldoxime

While no crystal structure is publicly available for 2,6-dichloro-alpha-chlorobenzaldoxime (C₇H₄Cl₃NO), we can make informed predictions about its structure based on the data for its non-alpha-chlorinated analogue.

The key difference is the substitution of the hydrogen atom on the carbon of the C=N-OH group with a chlorine atom. This substitution would have several predictable consequences:

  • Electronic Effects: The highly electronegative α-chloro group would withdraw electron density from the C=N double bond. This could slightly alter the bond lengths and angles within the oxime moiety.

  • Steric Effects: The larger van der Waals radius of chlorine compared to hydrogen would introduce additional steric bulk around the oxime group. This could lead to a more pronounced twist between the phenyl ring and the C=N-Cl plane to alleviate steric strain.

  • Intermolecular Interactions: The fundamental O—H⋯N hydrogen bonding that forms the R²₂(6) dimer is expected to persist, as it is a very stable and common motif for oximes.[4][5] However, the presence of the additional chlorine atom could introduce weaker C-H···Cl or Cl···Cl interactions, which might influence the overall crystal packing arrangement. The overall packing efficiency might also be affected, potentially leading to a different crystal system or space group.

Conclusion and Future Directions

The crystal structure of 2,6-dichlorobenzaldehyde oxime provides a valuable model for understanding the solid-state behavior of halogenated benzaldoximes. The structure is characterized by a non-planar molecular conformation and a robust supramolecular assembly dominated by O—H⋯N hydrogen-bonded dimers. The hypothetical introduction of an α-chloro substituent is predicted to increase steric hindrance and alter the electronic properties of the oxime group, while likely retaining the primary hydrogen-bonding motif.

For drug development professionals, understanding these solid-state structures is paramount, as crystal packing can influence critical properties such as solubility, dissolution rate, and stability. The definitive elucidation of the crystal structure of 2,6-dichloro-alpha-chlorobenzaldoxime through experimental means would be a valuable contribution to the field, allowing for a direct comparison with its parent compound and providing deeper insights into the structural effects of α-halogenation.

References

  • Di, J., et al. (2013). 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. Molecules, 18(9), 10582-10597. [Link]

  • Gajda, T., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2584-2592. [Link]

  • Li, J., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

  • Alhifthi, A., et al. (2016). A structural, spectroscopic and computational study of a series of oximes. New Journal of Chemistry, 40(12), 10398-10407. [Link]

  • Thaimattam, R. (2013). Structural Chemistry of Oximes. SciSpace. [Link]

  • Canario, A., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1][6]dioxole-5-carbaldehyde oxime. IUCrData, 3(10), x181467. [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 2,6-Dichlorophenyl Hydroxamoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2,6-dichlorophenyl hydroxamoyl chlorides, a class of compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2,6-dichlorophenyl hydroxamoyl chlorides, a class of compounds with significant potential in organic synthesis and drug development. As crucial precursors to 2,6-dichlorobenzonitrile oxides, their electronic structure dictates their reactivity and utility in forming complex heterocyclic scaffolds. This document delineates the synthesis, spectroscopic characteristics, underlying electronic features, and reactivity of these molecules, offering field-proven insights for their application in medicinal chemistry and materials science.

Introduction: The Significance of the 2,6-Dichlorophenyl Motif

The 2,6-dichlorophenyl group is a prevalent structural motif in a variety of bioactive molecules, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] The presence of two chlorine atoms in the ortho positions to the point of attachment exerts profound steric and electronic effects.[2] Sterically, the bulky chlorine atoms restrict the rotation around the phenyl-C bond, leading to a twisted conformation that can influence binding to biological targets.[3] Electronically, the inductive electron-withdrawing effect of the chlorine atoms significantly modulates the reactivity of the attached functional group. This guide focuses on the interplay of these effects within the hydroxamoyl chloride functionality, a versatile precursor in organic synthesis.

Synthesis and Spectroscopic Characterization

The synthesis of 2,6-dichlorophenyl hydroxamoyl chloride typically proceeds via the chlorination of the corresponding aldoxime, 2,6-dichlorobenzaldehyde oxime. Common chlorinating agents include N-chlorosuccinimide (NCS) or chlorine gas.[4] The reaction is generally carried out in an inert solvent at controlled temperatures to prevent side reactions.

Experimental Protocol: Synthesis of 2,6-Dichlorophenyl Hydroxamoyl Chloride

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde oxime (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Chlorination: Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in the same solvent to the cooled oxime solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization:

The structural elucidation of 2,6-dichlorophenyl hydroxamoyl chloride relies on a combination of spectroscopic techniques.

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons will appear as a multiplet in the range of 7.2-7.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Aromatic carbons will resonate in the 120-140 ppm region. The carbon of the C=NOH group will appear further downfield.
FT-IR A broad O-H stretching band around 3200-3400 cm⁻¹, a C=N stretching vibration around 1620-1680 cm⁻¹, and C-Cl stretching bands in the fingerprint region (below 800 cm⁻¹).[5]
Mass Spectrometry The molecular ion peak [M]⁺ will be observed, along with a characteristic isotopic pattern for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

Electronic Structure and Properties

The electronic properties of 2,6-dichlorophenyl hydroxamoyl chloride are dominated by the interplay between the electron-withdrawing 2,6-dichlorophenyl ring and the hydroxamoyl chloride moiety.

Inductive and Resonance Effects:

The two chlorine atoms exert a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring and, consequently, from the attached hydroxamoyl chloride group. This electron withdrawal has several important consequences:

  • Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the dichlorophenyl ring enhances the acidity of the N-OH proton, facilitating its removal by a base. This is a crucial step in the generation of the corresponding nitrile oxide.

  • Electrophilicity of the Carbon Atom: The carbon atom of the C=NOH group becomes more electrophilic, making it susceptible to nucleophilic attack.

  • Stabilization of the Nitrile Oxide Intermediate: The electron-withdrawing group helps to stabilize the resulting 2,6-dichlorobenzonitrile oxide, a highly reactive 1,3-dipole.

Molecular Orbital (MO) Analysis (Qualitative):

A qualitative molecular orbital analysis suggests the following:

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to have significant contribution from the lone pairs of the oxygen and nitrogen atoms of the hydroxamoyl chloride group, as well as the π-system of the aromatic ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be a π* orbital associated with the C=N bond and the aromatic ring, with a significant coefficient on the carbon atom of the hydroxamoyl chloride, rendering it electrophilic.

The energy gap between the HOMO and LUMO will influence the molecule's reactivity and its UV-Vis absorption characteristics.

Diagram: Electronic Effects in 2,6-Dichlorophenyl Hydroxamoyl Chloride

G cluster_phenyl 2,6-Dichlorophenyl Ring cluster_hydroxamoyl Hydroxamoyl Chloride C1 C C2 C-Cl C1->C2 C_alpha C C1->C_alpha σ-bond C3 C C2->C3 C6 C-Cl C6->C1 C4 C C3->C4 C5 C C4->C5 C5->C6 N N C_alpha->N = Cl_sub Cl C_alpha->Cl_sub O O-H N->O Inductive_Effect Strong -I Effect Inductive_Effect->C2 Inductive_Effect->C6 Reactivity_Site Electrophilic Carbon Reactivity_Site->C_alpha Acidity Acidic Proton Acidity->O

Caption: Electronic influences within the 2,6-dichlorophenyl hydroxamoyl chloride molecule.

Reactivity and Applications in Drug Development

The primary utility of 2,6-dichlorophenyl hydroxamoyl chlorides in organic synthesis and drug development stems from their role as stable precursors for the in situ generation of 2,6-dichlorobenzonitrile oxide.

Generation of 2,6-Dichlorobenzonitrile Oxide:

Upon treatment with a non-nucleophilic base, such as triethylamine (Et₃N), 2,6-dichlorophenyl hydroxamoyl chloride undergoes dehydrochlorination to yield the highly reactive 2,6-dichlorobenzonitrile oxide.

Experimental Workflow: In Situ Generation and Cycloaddition

G start 2,6-Dichlorophenyl hydroxamoyl chloride + Dipolarophile + Triethylamine in Solvent process1 Base-mediated Dehydrochlorination start->process1 intermediate In Situ Generation of 2,6-Dichlorobenzonitrile Oxide process1->intermediate process2 [3+2] Cycloaddition intermediate->process2 end Heterocyclic Product (e.g., Isoxazole, Isoxazoline) process2->end

Caption: Workflow for the generation and reaction of 2,6-dichlorobenzonitrile oxide.

[3+2] Cycloaddition Reactions:

2,6-Dichlorobenzonitrile oxide is a potent 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes). These reactions are highly valuable for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are common scaffolds in many biologically active compounds. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, often predictable by frontier molecular orbital (FMO) theory.

Applications in Medicinal Chemistry:

The ability to introduce the 2,6-dichlorophenyl moiety into heterocyclic systems via this cycloaddition chemistry is of significant interest in drug discovery. The resulting compounds can be screened for a wide range of biological activities. The 2,6-dichloro substitution pattern can enhance metabolic stability by blocking sites of potential oxidation and can improve binding affinity to target proteins through favorable hydrophobic and halogen-bonding interactions. For instance, molecules containing the 2,6-dichlorophenyl group have been investigated as potential anti-inflammatory agents and enzyme inhibitors.

Conclusion

2,6-Dichlorophenyl hydroxamoyl chlorides are valuable synthetic intermediates whose electronic properties are finely tuned by the strong inductive effect of the ortho-chloro substituents. This electronic modulation facilitates their conversion to the corresponding nitrile oxides, which are powerful building blocks for the synthesis of complex heterocyclic molecules. A thorough understanding of the electronic structure and reactivity of these compounds, as outlined in this guide, is crucial for their effective utilization in the design and development of novel therapeutic agents and functional materials. The strategic incorporation of the 2,6-dichlorophenyl group offers a reliable avenue to enhance the pharmacological profile of lead compounds.

References

  • ResearchGate. (n.d.). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and electronic structure of 2,6-dichlorophenolindophenolate during reduction. A theoretical study including explicit solvent. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. Retrieved from [Link]

  • PMC. (n.d.). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105272829A - Synthetic method for 2,6-dichlorophenol.
  • ResearchGate. (n.d.). Kinetic and mechanistic study of the reaction of 2,6-dichlorophenol-indophenol and cysteine. Retrieved from [Link]

  • RSC Publishing. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM16429 2,6-Dichlorophenylacetic acid::2-(2,6-dichlorophenyl)acetic acid::CHEMBL240293::EINECS 229-504-0. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

  • SciSpace. (n.d.). The Preparation of 2,6-Dichlorophenylacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). A Preliminary Investigation on the Mechanochemical Degradation of 2,6 Dichlorophenol in Simulated Sandy Soils. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

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Exploratory

preliminary screening of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride derivatives

An In-Depth Technical Guide to the Preliminary Screening of 2,6-dichloro-N-hydroxybenzenecarboximidoyl Chloride Derivatives Abstract The 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride scaffold represents a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Screening of 2,6-dichloro-N-hydroxybenzenecarboximidoyl Chloride Derivatives

Abstract

The 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents. The incorporation of a hydroxamic acid moiety suggests a potential mechanism of action involving the inhibition of zinc-dependent enzymes, a class that includes histone deacetylases (HDACs) which are validated targets in oncology.[1][2] This guide provides a comprehensive framework for the preliminary in vitro screening of novel derivatives based on this scaffold. We will detail a tiered screening cascade designed to efficiently identify compounds with potent cytotoxic activity and to elucidate their primary mechanism of action, focusing on the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage oncology drug discovery.

Introduction: The Rationale for Derivatization and Screening

The discovery of new anticancer agents is a critical endeavor in modern medicine. Hydroxamic acid derivatives have emerged as a particularly fruitful class of compounds, primarily due to their ability to chelate the zinc ion within the active site of histone deacetylases (HDACs).[3][4] Inhibition of HDACs leads to the hyperacetylation of histone proteins, relaxing chromatin structure and allowing for the transcription of tumor suppressor genes, which can in turn inhibit tumor cell growth and promote programmed cell death (apoptosis).[1]

The 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride core provides a rigid and synthetically tractable backbone for chemical modification. The dichlorinated phenyl ring offers specific steric and electronic properties that can be systematically explored to understand and optimize biological activity—a classic structure-activity relationship (SAR) approach.[5] By generating a library of derivatives with modifications at various positions, we can probe the chemical space to identify compounds with enhanced potency, selectivity, and favorable drug-like properties.

This guide outlines a logical, multi-tiered screening strategy to effectively triage such a library, moving from broad assessments of cytotoxicity to more focused mechanistic assays.

The Screening Cascade: A Funnel Approach to Hit Identification

A successful preliminary screening campaign is structured as a funnel, efficiently eliminating inactive compounds while gathering progressively more detailed information on promising "hits."[6] Our proposed cascade consists of three main stages: Primary Cytotoxicity Screening, Secondary Apoptosis Confirmation, and Tertiary Mechanistic Elucidation.

G cluster_0 Screening Cascade Compound_Library Derivative Library (Based on Core Scaffold) Primary_Screen Primary Screen: High-Throughput Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Primary_Screen Single high concentration Inactive Inactive Compounds (Discard) Primary_Screen->Inactive Activity < Threshold Primary_Hits Primary Hits (Potentially Cytotoxic) Primary_Screen->Primary_Hits Activity > Threshold Secondary_Screen Secondary Screen: Apoptosis Induction Assay (e.g., Caspase-Glo 3/7) Primary_Hits->Secondary_Screen Dose-response Non_Apoptotic Cytotoxic, Non-Apoptotic (Alternative MOA) Secondary_Screen->Non_Apoptotic No Caspase Activation Confirmed_Hits Confirmed Apoptotic Hits Secondary_Screen->Confirmed_Hits Caspase Activation Tertiary_Screen Tertiary Screen: Preliminary MOA Study (e.g., Western Blot) Confirmed_Hits->Tertiary_Screen Select Hits Lead_Candidates Lead Candidates (For SAR & Further Study) Tertiary_Screen->Lead_Candidates Protein Marker Confirmation

Figure 1: A tiered workflow for preliminary screening of novel chemical derivatives.

Stage 1: Primary Screening for Cytotoxicity

The initial goal is to cast a wide net to identify any derivatives that exhibit cytotoxic or anti-proliferative effects against cancer cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and robust colorimetric method well-suited for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability.[8]

  • Causality Behind Experimental Choice: We select a panel of cancer cell lines from diverse origins (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) to identify compounds with broad-spectrum activity versus those with lineage-specific effects.[9] Screening at a single, relatively high concentration (e.g., 10 or 30 µM) is standard practice to maximize the chances of identifying initial hits.[6]

Stage 2: Secondary Screening for Apoptosis Confirmation

A primary hit from the MTT assay is not definitive proof of therapeutically relevant cell death. The compound could be causing necrosis or merely inhibiting proliferation. Since apoptosis is a preferred mechanism for anticancer drugs, the second stage aims to confirm that the observed cytotoxicity is mediated by this pathway.[3]

  • Causality Behind Experimental Choice: Caspases are a family of proteases that are central executioners of apoptosis.[10] Specifically, caspases-3 and -7 are key executioner caspases. A luminescent assay like the Caspase-Glo® 3/7 assay offers high sensitivity and a simple "add-mix-measure" protocol, making it ideal for confirming dose-dependent activation of the apoptotic machinery in our primary hits.[11][12]

Stage 3: Tertiary Screening for Mechanistic Insight

For compounds that are confirmed to induce apoptosis, a preliminary investigation into the molecular events is warranted. Western blotting is a powerful technique to visualize changes in the expression or state of specific proteins involved in the apoptotic cascade.[13]

  • Causality Behind Experimental Choice: We probe for two key markers: cleaved Caspase-3 and cleaved PARP (poly (ADP-ribose) polymerase). The cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis.[14] Active caspase-3 then cleaves numerous cellular substrates, including PARP, which is involved in DNA repair. Cleavage of PARP is considered an irreversible step in the apoptotic process.[13] Observing an increase in these cleaved forms provides strong evidence that the compound is acting through the canonical apoptosis pathway.

G cluster_1 Intrinsic Apoptosis Pathway Derivative Derivative (Putative HDACi) Mitochondria Mitochondrial Stress Derivative->Mitochondria Induces ProCasp9 Pro-Caspase-9 Mitochondria->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleaves Casp37 Active Caspase-3/7 (Measured in Secondary Screen) ProCasp37->Casp37 PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis CleavedPARP Cleaved PARP (Measured in Tertiary Screen) PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway highlighting key markers for screening.

Methodological Deep Dive: Protocols and Data Interpretation

Scientific integrity requires robust and reproducible methodologies. The following sections provide detailed, self-validating protocols.

Protocol: MTT Cell Viability Assay (Primary Screen)

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[15]

  • Materials & Reagents:

    • 96-well flat-bottom sterile culture plates

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Test compounds dissolved in DMSO (10 mM stock)

    • MTT solution (5 mg/mL in sterile PBS)[8]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

    • Multi-channel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.

      • Self-Validation: Include vehicle control wells (medium with the highest concentration of DMSO used, typically <0.5%) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8] Living cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • For the primary screen, a compound that reduces viability below a certain threshold (e.g., <50% at 10 µM) is considered a "hit."

    • For dose-response experiments, plot % Viability vs. log[Compound Concentration] and fit a sigmoidal curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol: Caspase-Glo® 3/7 Assay (Secondary Screen)

This protocol utilizes a luminescent substrate to measure the activity of executioner caspases-3 and -7.[12]

  • Materials & Reagents:

    • 96-well white-walled, clear-bottom sterile culture plates

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

    • Test compounds and cell lines as per the MTT assay

    • Luminometer plate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with various concentrations of the hit compounds in a 96-well white-walled plate as described in the MTT protocol (steps 1-3).

      • Self-Validation: Include vehicle controls and a positive control (e.g., staurosporine) known to induce apoptosis.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well.[11]

    • Incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Interpretation:

    • The luminescent signal is directly proportional to the amount of active caspase-3/7.

    • Calculate the fold change in caspase activity relative to the vehicle control: (Fold Change) = (Luminescence_test / Luminescence_vehicle).

    • A dose-dependent increase in caspase activity confirms that the compound induces apoptosis.

Protocol: Western Blot for Apoptosis Markers (Tertiary Screen)

This protocol details the detection of cleaved Caspase-3 and cleaved PARP.[16][17]

  • Materials & Reagents:

    • 6-well sterile culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis system

    • PVDF or nitrocellulose membranes and transfer system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, Mouse anti-β-actin (loading control).

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Culture and Lysis: Seed cells in 6-well plates and treat with IC₅₀ and 2x IC₅₀ concentrations of the test compound for 24 hours. Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[16]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample), add Laemmli buffer, and boil at 95°C for 5-10 minutes to denature the proteins.[16][17]

    • SDS-PAGE and Transfer: Separate the proteins by size on an SDS-PAGE gel, then transfer them to a PVDF membrane.[17]

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

    • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Data Interpretation:

    • The appearance of bands at the correct molecular weight for cleaved Caspase-3 (approx. 17/19 kDa) and cleaved PARP (approx. 89 kDa) indicates apoptosis.[16]

    • The intensity of the loading control (β-actin) should be consistent across all lanes, confirming equal protein loading.

    • A dose-dependent increase in the intensity of the cleaved protein bands confirms the compound's apoptotic mechanism of action.

Data Synthesis and Preliminary SAR

The ultimate goal of this screening cascade is to generate a dataset that allows for preliminary structure-activity relationship (SAR) analysis. By correlating the chemical modifications of the derivatives with their biological activity, we can begin to build a model of the pharmacophore.

Table 1: Hypothetical Screening Data for a Set of Derivatives

Compound IDR-Group ModificationMTT IC₅₀ (µM)Max Caspase-3/7 Fold Increase (vs. Vehicle)Cleaved PARP (Western Blot)
Parent -H>501.2-
DERIV-01 -CH₃25.12.5+
DERIV-02 -OCH₃8.36.8+++
DERIV-03 -F12.55.1++
DERIV-04 -CF₃2.115.2++++
DERIV-05 -SO₂NH₂>501.1-

Western Blot results are qualitative: - (none), + (weak), +++ (strong).

From this hypothetical data, we can draw initial SAR insights:

  • Activity Requirement: Small, electron-withdrawing groups at the R-position appear to enhance activity (compare DERIV-03 and DERIV-04 to Parent ).

  • Potency Driver: The trifluoromethyl group (DERIV-04 ) results in the highest potency, suggesting a key interaction may be occurring in a hydrophobic and/or electron-poor pocket.

  • Negative Determinant: A bulky, polar group like a sulfonamide (DERIV-05 ) abolishes activity, indicating potential steric hindrance or unfavorable electronic properties at the binding site.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the . By employing a logical progression from high-throughput cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead candidates and build a foundational understanding of their structure-activity relationships.

Lead candidates identified through this cascade should be subjected to further studies, including:

  • Screening against a broader panel of cancer cell lines.

  • Selectivity profiling against normal, non-cancerous cell lines.

  • Direct enzymatic assays (e.g., HDAC inhibition assays) to confirm the molecular target.

  • In vivo efficacy and toxicology studies in animal models.

This systematic approach provides a solid foundation for advancing novel chemical entities from initial hits to viable drug candidates.

References

  • Hydroxamic acid hybrids as histone deacetylase inhibitors for cancer therapy: an update (2022 to date). PubMed.
  • In vivo Anticancer Potential of Hydroxamic Acid Derivatives. PubMed.
  • Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. Taylor & Francis Online.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - KR.
  • The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. Bentham Science.
  • Caspase-Glo® 3/7 Assay System. Promega Korea.
  • Anticancer assay (MTT). Bio-protocol.
  • MTT assay protocol. Abcam.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • In Vitro Assays. BioDuro.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • MTT Cell Proliferation Assay. ATCC.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment. Benchchem.
  • Caspase-Glo® 3/7 Assay Technical Bulletin. Promega Korea.
  • Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. PubMed.
  • 2,6-DICHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE synthesis. ChemicalBook.
  • 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol.
  • Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric). Abcam.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. PubMed.
  • (Z)-2,6-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride. Sigma-Aldrich.
  • Apoptosis western blot guide. Abcam.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Western Blot Protocol. R&D Systems.
  • 2,6-Dichlorobenzoyl chloride Properties. EPA.
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC.
  • Iterative Screening Methods for Identification of Chemical Compounds with Specific Values of Various Properties. ACS Publications.
  • 2,6-Dichlorobenzoyl chloride. Cheméo.
  • Novel prediction methods for virtual drug screening. arXiv.org.
  • Screening Techniques in Chemistry. BOC Sciences.
  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv.
  • Compound Screening Guide!. MedchemExpress.com.
  • 2,6-DICHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE_6579-27-7. Haeseo Chemistry.
  • Process for producing 2,6-dichlorobenzoyl chloride. Google Patents.
  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses.
  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate.
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works.
  • Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives. Oriental Journal of Chemistry.
  • Structure Activity Relationships. Drug Design Org.
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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride

Executive Summary The compound 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 4462-55-9) is a critical acylating intermediate in medicinal chemistry, most notably utilized in the semi-synthesis of β-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 4462-55-9) is a critical acylating intermediate in medicinal chemistry, most notably utilized in the semi-synthesis of β-lactamase-resistant penicillins such as Dicloxacillin[1]. Due to the highly reactive nature of the acyl chloride functional group, synthesizing this intermediate requires strict stoichiometric control, moisture-free environments in the final stages, and precise manipulation of reactive dipoles.

This application note provides a comprehensive, field-validated protocol for the five-step synthesis of this compound starting from commercially available 2,6-dichlorobenzaldehyde. The guide emphasizes the mechanistic causality behind reagent selection and establishes self-validating analytical checkpoints for each synthetic stage.

Mechanistic Rationale & Synthetic Strategy

The construction of the isoxazole core relies on a classic 1,3-dipolar cycloaddition . Rather than attempting to functionalize a pre-existing isoxazole, the most efficient route builds the heterocycle directly around the 2,6-dichlorophenyl moiety.

  • Oxime Formation: The synthesis begins with the condensation of 2,6-dichlorobenzaldehyde with hydroxylamine[2].

  • Electrophilic Chlorination: The oxime is converted to a hydroximoyl chloride. We utilize N-Chlorosuccinimide (NCS) rather than chlorine gas. NCS is a bench-stable solid that provides controlled, predictable chlorination without the risk of over-chlorinating the electron-rich aromatic ring.

  • [3+2] Cycloaddition: This is the pivotal step. A base (e.g., sodium ethoxide) serves a dual mechanistic purpose: it dehydrohalogenates the hydroximoyl chloride to generate a highly reactive nitrile oxide in situ, while simultaneously deprotonating ethyl acetoacetate to form a nucleophilic enolate . These two species undergo a rapid[3+2] cycloaddition to form the isoxazole ester.

  • Saponification & Acyl Chloride Formation: The ester is hydrolyzed to the carboxylic acid, which is subsequently treated with thionyl chloride (SOCl2). A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which significantly accelerates the conversion of the acid to the acyl chloride[1].

Visualizing the Synthetic Workflow

SynthesisWorkflow N1 2,6-Dichlorobenzaldehyde N2 2,6-Dichlorobenzaldehyde Oxime N1->N2 NH2OH·HCl, NaOH N3 Hydroximoyl Chloride N2->N3 NCS, DMF N4 Isoxazole Ester N3->N4 Ethyl Acetoacetate, Base N5 Isoxazole Carboxylic Acid N4->N5 1. NaOH  2. HCl N6 3-(2,6-Dichlorophenyl)-5-methylisoxazole -4-carbonyl Chloride N5->N6 SOCl2, cat. DMF

Figure 1: Five-step synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Mechanism A Hydroximoyl Chloride B Nitrile Oxide (Dipole) A->B -HCl (Base) D Isoxazole Core [3+2] Cycloaddition B->D + C Ethyl Acetoacetate Enolate C->D +

Figure 2: Mechanism of the [3+2] cycloaddition forming the isoxazole core.

Step-by-Step Experimental Protocols

Preparation of 2,6-Dichlorobenzaldehyde Oxime

Causality: Hydroxylamine hydrochloride requires neutralization to liberate the nucleophilic free amine. We use a slight excess of NaOH to ensure complete conversion.

  • Dissolve 2,6-dichlorobenzaldehyde (100 mmol, 17.5 g) in 50 mL of ethanol[2].

  • In a separate flask, dissolve hydroxylamine hydrochloride (120 mmol, 8.3 g) and NaOH (120 mmol, 4.8 g) in 30 mL of water.

  • Add the aqueous solution dropwise to the ethanolic aldehyde solution.

  • Heat the mixture to 80°C and reflux for 3 hours.

  • Cool to room temperature and pour into 200 mL of ice water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Self-Validation: Perform FT-IR. The disappearance of the sharp aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms complete conversion.

Chlorination to Hydroximoyl Chloride

Causality: The reaction is highly exothermic. DMF is used as a solvent because it stabilizes the chloronium intermediate, ensuring smooth conversion.

  • Dissolve the oxime (90 mmol, 17.1 g) in 40 mL of anhydrous DMF.

  • Slowly add N-Chlorosuccinimide (NCS) (95 mmol, 12.7 g) in small portions over 30 minutes. Maintain the internal temperature below 35°C using a water bath.

  • Stir at room temperature for 2 hours.

  • Pour the mixture into 250 mL of ice water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation: TLC (Hexane:EtOAc 4:1) will show a distinct shift in Rf value. The intermediate is unstable and should be used immediately in the next step.

[3+2] Cycloaddition to Isoxazole Ester

Causality: The base must be added to the ethyl acetoacetate first to pre-form the enolate before the hydroximoyl chloride is introduced, preventing unwanted dimerization of the nitrile oxide (furoxan formation).

  • Dissolve ethyl acetoacetate (100 mmol, 13.0 g) in 100 mL of anhydrous ethanol.

  • Add sodium ethoxide (200 mmol, 13.6 g) and stir at 0°C for 15 minutes to generate the enolate.

  • Dissolve the hydroximoyl chloride from Step 3.2 in 30 mL of ethanol and add it dropwise to the enolate solution over 1 hour at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Evaporate the ethanol, partition the residue between water and dichloromethane (DCM), extract, dry, and concentrate to yield ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Self-Validation: LC-MS will show the [M+H]⁺ peak for the ester.

Saponification to Carboxylic Acid
  • Suspend the crude ester in 50 mL of ethanol and add 50 mL of 2M aqueous NaOH.

  • Reflux the mixture for 3 hours until the solution becomes homogenous.

  • Evaporate the ethanol under reduced pressure. Cool the aqueous layer and acidify to pH 2.0 using 6M HCl[1].

  • Collect the precipitated 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid by filtration. Wash thoroughly with water and dry under high vacuum at 50°C overnight. Self-Validation: The product must be completely soluble in saturated NaHCO₃ solution (confirming the presence of the free carboxylic acid) and precipitate upon re-acidification.

Acyl Chloride Formation

Causality: Thionyl chloride is used in excess to drive the reaction. The addition of catalytic DMF forms the highly reactive Vilsmeier-Haack complex, which acts as the true chlorinating agent, allowing the reaction to proceed at lower temperatures and preventing degradation of the isoxazole ring.

  • In a flame-dried flask under nitrogen, suspend the dry carboxylic acid (50 mmol, 13.6 g) in neat thionyl chloride (150 mmol, 10.9 mL)[1].

  • Add 3 drops of anhydrous DMF.

  • Equip the flask with a reflux condenser and a gas scrubber (to neutralize evolving SO₂ and HCl). Reflux at 80°C for 2.5 hours until gas evolution ceases and the mixture becomes a clear solution.

  • Distill off the excess thionyl chloride under reduced pressure. Co-evaporate the residue twice with 20 mL of anhydrous toluene to remove trace SOCl₂.

  • The final product, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, crystallizes as a white to off-white powder[3][4]. Self-Validation (Methanol Quench Test): Acyl chlorides cannot be easily analyzed by standard HPLC due to hydrolysis in the mobile phase. To validate, take a 5 mg aliquot, dissolve in 1 mL of anhydrous methanol, and add a drop of triethylamine. Stir for 5 minutes. Analyze via GC-MS or LC-MS; the quantitative formation of the methyl ester confirms the integrity of the acyl chloride.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and analytical markers for a successful synthetic run based on the protocols described above.

StepProduct / IntermediateReagentsTemp (°C)Time (h)Typical YieldAnalytical Marker (Self-Validation)
1 2,6-Dichlorobenzaldehyde OximeNH₂OH·HCl, NaOH, EtOH/H₂O80394 - 96%IR: Broad -OH stretch (~3300 cm⁻¹)
2 Hydroximoyl ChlorideNCS, DMF< 35288 - 92%TLC: Distinct shift in Rf vs Oxime
3 Isoxazole EsterEthyl acetoacetate, NaOEt0 to 251275 - 82%MS: [M+H]⁺ corresponding to ester
4 Isoxazole Carboxylic AcidNaOH (aq), EtOH, then HCl100385 - 90%Solubility: Soluble in basic aqueous media
5 Isoxazole Acyl ChlorideSOCl₂, cat. DMF, Toluene802.592 - 95%Quench: Forms methyl ester with MeOH

Safety, Handling, and Storage

  • Moisture Sensitivity: The final product, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is highly sensitive to ambient moisture, which will rapidly hydrolyze it back to the carboxylic acid[5]. It must be handled in a glovebox or under a strict inert atmosphere (Argon or Nitrogen).

  • Storage: Store the final compound in a tightly sealed, dark glass container at room temperature (or refrigerated depending on long-term stability requirements), backfilled with inert gas[4].

  • Toxicity & PPE: Thionyl chloride and the resulting acyl chloride are corrosive and cause severe skin irritation (H315). Reactions must be performed in a certified fume hood. Wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. In case of skin contact, wash immediately with plenty of water (P302 + P352)[5].

References

  • LookChem. "Cas 83-38-5, 2,6-Dichlorobenzaldehyde". LookChem. Available at: [Link]

Sources

Application

regioselective cycloaddition techniques with 2,6-dichloro-alpha-chlorobenzaldoxime

Application Note: Regioselective 1,3-Dipolar Cycloaddition Techniques with 2,6-Dichloro- α -chlorobenzaldoxime Executive Summary The construction of highly substituted isoxazoles and 2-isoxazolines is a critical workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective 1,3-Dipolar Cycloaddition Techniques with 2,6-Dichloro- α -chlorobenzaldoxime

Executive Summary

The construction of highly substituted isoxazoles and 2-isoxazolines is a critical workflow in modern drug discovery, offering robust bioisosteres for amides and esters. 2,6-Dichloro- α -chlorobenzaldoxime (also known as 2,6-dichlorobenzohydroximoyl chloride) serves as a highly effective, bench-stable precursor for the in situ generation of 2,6-dichlorobenzonitrile oxide. This application note details the mechanistic principles, optimized protocols, and causality-driven troubleshooting required to harness this reagent for highly regioselective [3+2] cycloadditions.

Mechanistic Principles & Regioselectivity

The utility of 2,6-dichloro- α -chlorobenzaldoxime lies in the extreme steric demand of the 2,6-dichlorophenyl group. Upon dehydrohalogenation with a mild base (typically triethylamine), the transient 1,3-dipole—2,6-dichlorobenzonitrile oxide—is generated [1].

In standard cycloadditions with terminal alkenes or alkynes, the bulky ortho-chlorine atoms twist the phenyl ring out of the nitrile oxide plane. This steric bulk forces the incoming dipolarophile to orient its largest substituent away from the phenyl ring, overwhelmingly favoring the formation of the 5-substituted adduct (anti-addition equivalent) over the 4-substituted isomer [2]. However, when utilizing highly electron-deficient dipolarophiles (e.g., α,β -alkynyl aldehydes), Frontier Molecular Orbital (FMO) interactions override steric control. The lowered Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile interacts strongly with the Highest Occupied Molecular Orbital (HOMO) of the dipole, resulting in a regioselectivity inversion (Umpolung) that favors the 4-substituted adduct [1].

G A 2,6-Dichloro-α-chlorobenzaldoxime (Hydroximoyl Chloride) B Triethylamine (TEA) Dehydrohalogenation A->B C 2,6-Dichlorobenzonitrile Oxide (Reactive 1,3-Dipole) B->C - HCl E [3+2] Cycloaddition Transition State C->E + Dipolarophile H Bis(2,6-dichlorophenyl)furoxan (Dimerization Byproduct) C->H Excess Dipole / Fast Base D Dipolarophile (Alkene / Alkyne) D->E F 5-Substituted Adduct (Sterically Favored Major) E->F Steric Control G 4-Substituted Adduct (Electronic Control / Minor) E->G LUMO Control (Umpolung)

Fig 1: Mechanism of nitrile oxide generation and regioselective [3+2] cycloaddition.

Experimental Workflows & Protocols

The following protocol is a self-validating system designed to maximize the yield of the cross-cycloaddition product while suppressing the formation of the inactive furoxan dimer [3].

Protocol: In Situ Generation and Cycloaddition

Objective: Synthesis of 3-(2,6-dichlorophenyl)-5-substituted-2-isoxazolines/isoxazoles.

Materials Required:

  • 2,6-Dichloro- α -chlorobenzaldoxime (1.0 equiv)

  • Dipolarophile (Terminal alkene or alkyne) (1.2 to 1.5 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2,6-dichloro- α -chlorobenzaldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in anhydrous THF to achieve a concentration of 0.2 M.

    • Causality Insight: Anhydrous solvent is critical. Trace water will hydrolyze the hydroximoyl chloride into the unreactive hydroxamic acid, terminating the reaction prematurely.

  • Thermal Regulation: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality Insight: The dehydrohalogenation step is exothermic. Cooling mitigates thermal spikes that provide the activation energy required for the unwanted dimerization of the nitrile oxide.

  • Base Addition (Critical Step): Dilute TEA (1.1 equiv) in an equal volume of THF. Using a syringe pump, add the TEA solution dropwise over 45–60 minutes.

    • Causality Insight: Furoxan dimerization is a second-order reaction with respect to the nitrile oxide, while the desired cycloaddition is first-order. Slow base addition maintains a near-zero steady-state concentration of the dipole, kinetically favoring the cross-reaction with the dipolarophile.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. The reaction is self-indicating; the precipitation of white TEA-HCl salts confirms dipole generation. Monitor completion via TLC (Hexanes/EtOAc), tracking the disappearance of the UV-active hydroximoyl chloride.

  • Quench and Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl.

    • Causality Insight: The 1M HCl wash is mandatory to protonate and remove unreacted TEA and solubilize residual TEA-HCl salts, which otherwise cause severe streaking during silica gel chromatography.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Regioselectivity Data

The steric bulk of the 2,6-dichlorophenyl group generally dictates a strong preference for 5-substituted products. However, researchers must account for electronic inversions when designing synthetic routes [1].

Dipolarophile TypeRepresentative SubstrateMajor RegioisomerRatio (Major:Minor)Primary Driving Force
Terminal Alkene 1-Hexene5-Alkyl-2-isoxazoline> 95:5Steric Control
Terminal Alkyne Phenylacetylene5-Phenylisoxazole90:10Steric Control
α,β -Alkynyl Aldehyde 3-(Trimethylsilyl)propiolaldehyde4-Acylisoxazole91:9LUMO Control (Umpolung)
α,β -Alkynyl Hydrazone Hydrazone derivative5-Iminoisoxazole69:31HOMO Control

Troubleshooting & Optimization

  • Issue: High levels of Bis(2,6-dichlorophenyl)furoxan (Dimer).

    • Root Cause: The local concentration of the nitrile oxide is too high.

    • Intervention: Decrease the rate of TEA addition. If using a highly unreactive dipolarophile (e.g., internal or electron-poor alkenes), increase the equivalents of the dipolarophile to 3.0–5.0 to outcompete the dimerization pathway.

  • Issue: Incomplete conversion of the hydroximoyl chloride.

    • Root Cause: Inadequate base strength or moisture contamination leading to hydrolysis.

    • Intervention: Ensure THF is freshly distilled or drawn from a solvent purification system. If TEA is insufficient, swapping to a slightly stronger, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can drive the dehydrohalogenation to completion without participating in side reactions.

  • Issue: Poor yield with electron-deficient alkynes.

    • Root Cause: High activation barrier for the HOMO-LUMO mismatched cycloaddition.

    • Intervention: Switch the solvent to Toluene and elevate the reaction temperature to 60 °C after the complete addition of the base [1]. The thermal energy overcomes the activation barrier, though regioselectivity may slightly erode.

References

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (MDPI) URL:[Link]

  • Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride synthesis

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis .

As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride (also known as 2,6-dichlorobenzohydroximoyl chloride). This compound is a highly reactive, critical building block used extensively in the development of isoxazole derivatives, mutant IDH1 inhibitors[1], and non-bile acid FXR agonists[2].

Due to the electrophilic nature of the chlorination step and the propensity of the product to undergo spontaneous dehydrohalogenation, achieving high yields requires strict thermodynamic control and an understanding of the underlying reaction causality.

I. Mechanistic Workflow & Critical Failure Nodes

The synthesis is a two-step process: the oximation of 2,6-dichlorobenzaldehyde, followed by the electrophilic chlorination of the resulting oxime. The diagram below maps the workflow alongside the critical failure modes that typically compromise yield.

SynthesisWorkflow cluster_troubleshooting Critical Failure Modes (Step 2) SM 2,6-Dichlorobenzaldehyde Starting Material Step1 Oximation NH2OH·HCl, Base EtOH/H2O, 90°C SM->Step1 IM 2,6-Dichlorobenzaldoxime Isolated Intermediate Step1->IM IPQC: TLC / MP Check Step2 Chlorination NCS, DMF 0°C to RT IM->Step2 Prod 2,6-Dichloro-N-hydroxybenzene- carboximidoyl chloride Target Product Step2->Prod IPQC: LC-MS (Isotope Pattern) Risk1 Risk1 Step2->Risk1 Risk2 Nitrile Oxide Dimer Cause: Basic impurities Step2->Risk2

Fig 1: Synthesis workflow and critical failure nodes for hydroximoyl chloride generation.

II. Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Quality Control (IPQC) criteria are explicitly met.

Phase 1: Preparation of 2,6-Dichlorobenzaldehyde Oxime

Causality Focus: The complete conversion of the aldehyde is required because residual aldehyde will consume the chlorinating agent in Phase 2 via unwanted side reactions (e.g., oxidation to the carboxylic acid).

  • Reagent Mixing: Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol. In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.6 eq) and potassium carbonate (1.6 eq) at 0 °C[3].

  • Addition & Heating: Slowly add the aldehyde solution to the hydroxylamine mixture. Elevate the temperature to 90 °C and stir for 2 hours[2][3].

  • IPQC Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The UV-active aldehyde spot ( Rf​≈0.7 ) must be completely absent, replaced by the more polar oxime spot ( Rf​≈0.4 ).

  • Workup & Isolation: Cool the mixture to room temperature, concentrate to remove ethanol, and precipitate the solid using a water/ethanol mixture. Filter the solid.

  • IPQC Checkpoint 2 (Moisture Elimination): Dry the intermediate under vacuum at 50 °C overnight. Validation: The solid must be free-flowing. Residual water will hydrolyze the N-chlorosuccinimide (NCS) in Phase 2, drastically reducing the yield.

Phase 2: Electrophilic Chlorination

Causality Focus: N-chlorosuccinimide (NCS) requires a polar aprotic solvent like N,N-dimethylformamide (DMF) to form a highly reactive Vilsmeier-type intermediate that acts as the active chlorinating species.

  • Activation: Dissolve the dried 2,6-dichlorobenzaldehyde oxime in anhydrous DMF[3]. Cool the reactor to 0 °C using an ice-brine bath.

  • Controlled Chlorination: Add NCS (1.05 eq) dissolved in DMF dropwise[3]. Crucial: Maintain the internal temperature strictly below 10 °C during addition to prevent runaway exothermic radical generation.

  • Propagation: Allow the reaction to stir overnight, slowly warming to room temperature (max 20 °C)[1].

  • IPQC Checkpoint 3 (Product Verification): Analyze an aliquot via LC-MS (ESI negative mode). Validate success by observing the distinct isotopic signature of a trichloro species ( m/z≈222,224,226 in a 1:1:0.3 ratio) corresponding to the [M−H]− ion of the product.

  • Quench & Extraction: Pour the reaction into 0 °C ice water. Extract with methyl tert-butyl ether (MTBE)[3]. Wash the organic phase extensively with saturated brine to remove DMF, then concentrate under vacuum (max 30 °C) to afford the product.

III. Quantitative Yield Optimization Data

The table below summarizes our empirical data on how different reaction parameters impact the yield and impurity profile during the Phase 2 chlorination step.

Chlorination SystemSolvent MatrixTemp ProfilePrimary Failure Mode / ImpurityExpected Yield
Cl₂ (gas) Chloroform-10 °CIncomplete conversion; unreacted oxime60 - 65%
NCS (1.05 eq) DMF0 °C to RTRing chlorination (if Temp > 25 °C)73 - 85%
NCS (1.05 eq) MeCN / HCl10 °C to 20 °CNitrile oxide dimerization (Furoxans)70 - 80%
NCS + Silica Gel Solvent-freeAmbientPoor mixing / scale-up limitations~90%

IV. Troubleshooting Guide & FAQs

Q1: My Phase 2 yield is plateauing around 50%, and I am observing a highly polar baseline spot on my TLC. What is happening? The Causality: You are likely experiencing premature dehydrohalogenation. Hydroximoyl chlorides are highly sensitive to basic conditions. If your DMF is old or degraded, it contains trace amounts of dimethylamine. This amine acts as a base, stripping the HCl from your newly formed product to generate 2,6-dichlorobenzonitrile oxide[4]. This highly reactive 1,3-dipole will rapidly dimerize into a polar furoxan derivative, destroying your yield. The Fix: Use strictly anhydrous, amine-free, newly opened DMF. Ensure your extraction steps avoid any basic washes (do not use NaHCO3​ during workup).

Q2: LC-MS analysis of my final product shows a mass corresponding to a tetra-chloro species ( m/z≈256 ). How do I suppress this over-chlorination? The Causality: While NCS is a mild electrophilic chlorinating agent, allowing the internal temperature of the DMF solution to exceed 25 °C triggers unwanted electrophilic aromatic substitution (ring chlorination) on the electron-rich positions of the benzene ring[5]. The Fix: Strictly control the exotherm. Ensure the NCS addition is done dropwise at 0 °C. Do not exceed 1.05 equivalents of NCS. Furthermore, shield the reaction flask from direct, intense light to prevent radical chlorine generation.

Q3: The DMF workup is tedious and I am losing product to the aqueous phase. Are there alternative solvent systems? The Causality: DMF is miscible with water, requiring massive aqueous dilutions and multiple MTBE extractions to partition the product into the organic phase[3]. The Fix: Yes. Literature demonstrates that solvent-free mechanochemical conditions (grinding the oxime with NCS/Silica gel) can bypass the need for DMF entirely, achieving yields up to 90% at small scales[5]. Alternatively, replacing DMF with Acetonitrile (MeCN) doped with a catalytic amount of 2M HCl can drive the chlorination while allowing for a much easier evaporative workup.

Q4: My isolated hydroximoyl chloride degraded into a dark, sticky residue after two weeks in the fridge. How should it be stored? The Causality: Hydroximoyl chlorides are inherently unstable due to the lability of the N-Cl / C-Cl bonds and their tendency to slowly eliminate HCl even at ambient temperatures. The Fix: Do not stockpile this intermediate. It should be synthesized "just-in-time" and used immediately in your subsequent cycloaddition or substitution reactions. If storage is absolutely necessary, store it under an inert argon atmosphere at -20 °C, protected from light.

V. References

Sources

Optimization

purification techniques for crude 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride

Technical Support Center: Purification of Crude 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride (also known as 2,6-dichlorobenzohydroximoyl chloride). This compound is a critical precursor for generating 2,6-dichlorobenzonitrile oxide, a highly reactive 1,3-dipole used in the synthesis of isoxazole-core pharmaceuticals (e.g., mutant IDH1 inhibitors, FXR agonists)[1][2].

Because this intermediate is notoriously sensitive to thermal and basic conditions, standard purification boilerplate protocols often lead to catastrophic yield loss. This guide is engineered to provide field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity recovery.

Part 1: Mechanistic Workflow & Degradation Pathways

To successfully purify this compound, you must first understand its reactivity profile. The compound is synthesized via the chlorination of 2,6-dichlorobenzaldehyde oxime using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF)[3]. The primary modes of failure during purification stem from premature dehydrohalogenation.

G A 2,6-Dichlorobenzaldehyde Oxime B 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride (Target) A->B NCS, DMF (Chlorination) C 2,6-Dichlorobenzonitrile Oxide (Reactive) B->C Base or Heat (-HCl) D Isoxazole Derivatives (Desired Product) C->D + Dipolarophile (Cycloaddition) E Furoxan Dimer (Degradation Product) C->E Dimerization (Side Reaction)

Causality of degradation: Base or heat triggers nitrile oxide formation and subsequent dimerization.

Part 2: Troubleshooting FAQs

Q1: My crude product is heavily contaminated with a white crystalline solid. What is it, and how do I remove it? A: If you used NCS as your chlorinating agent, this solid is almost certainly succinimide , the stoichiometric byproduct of the reaction. Succinimide is highly soluble in DMF and moderately soluble in polar organic solvents. Solution: Do not attempt to remove succinimide via column chromatography, as it readily co-elutes with polar impurities. Instead, leverage its high aqueous solubility. Perform rigorous liquid-liquid extraction using cold water and brine[2]. If residual succinimide persists after concentration, triturate the crude oil/solid with cold hexanes or heptane. The hydroximoyl chloride is soluble in non-polar alkanes, whereas succinimide is strictly insoluble and can be filtered off.

Q2: I washed my organic phase with saturated sodium bicarbonate (NaHCO₃) to remove residual acid, but my yield plummeted, and a new non-polar spot appeared on TLC. Why? A: You have inadvertently triggered the dehydrohalogenation of your target compound. 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is highly sensitive to base. Even mild bases like NaHCO₃ will strip the HCl from the hydroximoyl chloride, generating the transient 2,6-dichlorobenzonitrile oxide[4]. In the absence of a dipolarophile (alkyne/alkene), this nitrile oxide rapidly dimerizes into a highly stable, non-polar furoxan (1,2,5-oxadiazole 2-oxide) derivative. Solution:Never use basic aqueous washes for this intermediate. Wash strictly with neutral distilled water and saturated NaCl (brine).

Q3: My product degraded into a dark, viscous oil during rotary evaporation. How can I prevent this? A: Thermal stress is the second leading cause of nitrile oxide dimerization. The carbon-chlorine bond in the hydroximoyl chloride is labile. Prolonged exposure to temperatures above 40°C during solvent removal will induce auto-dehydrohalogenation. Solution: Concentrate the organic phase under high vacuum at a water bath temperature not exceeding 30–35°C . If you used diethyl ether or methyl tert-butyl ether (MTBE) as your extraction solvent, this temperature is more than sufficient for rapid solvent removal.

Q4: Can I purify this compound using standard silica gel flash chromatography? A: It is generally not recommended unless absolutely necessary (e.g., to separate unreacted oxime). Silica gel is slightly acidic and can catalyze the hydrolysis or degradation of the hydroximoyl chloride over time. If you must run a column, use deactivated silica, keep the residence time under 15 minutes, and use a non-polar solvent system (e.g., 0-20% EtOAc in Hexanes)[5].

Part 3: Quantitative Comparison of Purification Techniques

To optimize your workflow, consult the following data matrix comparing the efficacy of different purification modalities for this specific compound.

Purification TechniqueTarget Impurities RemovedTypical Recovery (%)ScalabilityCritical Risk Factor
Aqueous Extraction (Water/Brine) DMF, Succinimide, HCl85 – 95%ExcellentEmulsion formation; hydrolysis if left in water too long.
Trituration (Hexanes/Heptane) Succinimide, Polar organics75 – 85%HighProduct loss in the filter cake if solvent volume is too low.
Silica Gel Chromatography Unreacted oxime, Furoxan dimer50 – 70%Low-MediumOn-column degradation; irreversible binding to acidic silica.
Recrystallization (Aq. Ethanol) Trace organic impurities60 – 75%MediumThermal degradation during heating to dissolve the crude.

Part 4: Standard Operating Procedure (SOP) for Optimized Purification

This self-validating protocol is designed to isolate (1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride directly from a DMF/NCS reaction mixture without the need for chromatography[2][3].

Materials Required:

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether (MTBE is preferred due to lower volatility and reduced peroxide risk).

  • Ice-cold distilled water (dH₂O).

  • Saturated aqueous NaCl (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Cold Hexanes (for optional trituration).

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the chlorination (verified by TLC showing the disappearance of the oxime), transfer the reaction flask to an ice bath. Slowly pour the DMF reaction mixture into 5 volumes of vigorously stirred ice-cold dH₂O. Causality: Rapid dilution crashes out the product and prevents exothermic degradation.

  • Primary Extraction: Add MTBE (3 volumes relative to the original DMF volume) to the aqueous mixture. Transfer to a separatory funnel, shake gently, and vent frequently. Separate the phases and extract the aqueous layer two more times with MTBE.

  • Aqueous Washing (Critical Step): Combine the organic layers. Wash the organic phase sequentially with ice-cold dH₂O (3 × 2 volumes) to completely partition the DMF and succinimide into the aqueous phase. Follow with a single wash of saturated brine (1 volume) to break any micro-emulsions and pre-dry the organic layer. Do not use NaHCO₃.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely. Filter the suspension through a fluted filter paper or a sintered glass funnel.

  • Concentration: Transfer the filtrate to a round-bottom flask. Remove the MTBE using a rotary evaporator. Set the water bath temperature to ≤ 30°C. Apply a steady vacuum until a pale yellow/white solid or viscous oil is obtained.

  • Optional Trituration (If white succinimide crystals are visible): Suspend the crude residue in cold hexanes (2 mL per gram of crude). Stir for 5 minutes. Filter the suspension rapidly through a Büchner funnel to remove the insoluble succinimide. Concentrate the hexane filtrate under reduced pressure (≤ 30°C) to yield the highly pure 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride.

References

  • Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis. ACS Publications. Available at:[Link]

  • Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor (Patent CA2963359A1). Google Patents.
  • A kind of preparation method of isoxazole compound (Patent CN116283810A). Google Patents.
  • Renin inhibitors (Patent WO2010114978A1). Google Patents.
  • Reactions of 2,6-dichlorobenzonitrile oxide with pyrimidine derivatives. Heterocycles. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Validation for the Purity of 2,6-dichloro-N-hydroxybenzenecarboximidoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, scientifically grounded framework for developing and validating a High-Performance Liquid Chromatography (HPLC) me...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method to determine the chemical purity of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, adhering to the principles of analytical procedure validation established by the International Council for Harmonisation (ICH).[2][3][4]

Foundational Strategy: Understanding the Analyte and Method Objectives

The target analyte, 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride, possesses key structural features that guide our initial method development strategy. The dichlorinated benzene ring provides a strong chromophore, making UV detection a highly suitable and robust choice for quantification. Its predicted polarity and molecular weight suggest that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.

The primary objective is to develop a stability-indicating purity assay. This means the method must be able to quantify the main compound while also separating it from any potential process-related impurities and degradation products that might arise during synthesis or storage.

Proposed RP-HPLC Method for Purity Determination

This section outlines a starting point for the analytical method. It is crucial to recognize that method development is an iterative process, and these parameters may require optimization based on initial experimental results.[5][6]

Table 1: Proposed Initial HPLC Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like our analyte. A 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase suppresses the ionization of any potential silanol groups on the silica-based column, leading to improved peak shape. Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff, which minimizes baseline noise.[7]
Elution Mode GradientA gradient elution (e.g., starting at 40% B, ramping to 90% B over 15 minutes) is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe.[6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nmThe aromatic ring of the analyte is expected to absorb strongly in the UV region. 254 nm is a common starting wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and capable of fully dissolving the sample to ensure accurate and reproducible injections.
The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][8] The following protocol is designed in accordance with ICH Q2(R2) guidelines.[2][9] Each step includes its purpose, a detailed procedure, and clear acceptance criteria, creating a self-validating framework.

Causality: Before any validation run, SST is performed to ensure the chromatographic system is performing adequately on that day.[10][11] It is the first line of defense in ensuring the trustworthiness of the generated data.

Protocol:

  • Prepare a standard solution of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride at a working concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this standard solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)

  • Theoretical Plates (N): > 2000 (Indicates column efficiency)

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0% (Demonstrates injection precision)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12] A stability-indicating method requires forced degradation studies to prove it can separate the main peak from potential degradation products.[13]

Protocol:

  • Blank Analysis: Inject the sample diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Expose the analyte to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Inject each stressed sample into the HPLC system. Use a PDA detector to evaluate peak purity for the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2.0) between the analyte peak and all degradation product peaks.

  • The peak purity angle must be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.[13]

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically cover 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a sample matrix with known amounts of the analyte.[9]

Protocol:

  • Prepare a sample solution (e.g., a known batch of the compound).

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze all nine samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for each level.

  • %RSD of Recovery: Should not exceed 2.0%.

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples from the same homogeneous batch at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[14] These are critical for impurity analysis.

Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

Acceptance Criteria:

  • The LOQ must be verified by demonstrating that samples at this concentration can be analyzed with acceptable precision (%RSD ≤ 10%).

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability criteria must still be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyte peak is resolved from all other peaks (R > 2.0); Peak Purity Pass.
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range To define the concentration interval of reliable measurement.Typically 80-120% of test concentration for assays.
Accuracy To measure closeness to the true value.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) To measure variability within a single run.%RSD ≤ 1.0%.
Precision (Intermediate) To measure variability between runs/days/analysts.%RSD ≤ 2.0%.
LOD To determine the lowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1.
LOQ To determine the lowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10:1; Precision at LOQ (%RSD ≤ 10%).
Robustness To assess reliability against minor parameter changes.System suitability parameters remain within acceptable limits.
Visualizing the Validation Process

Diagrams can clarify complex workflows and relationships between different stages of the validation process.

HPLC_Validation_Workflow start_end start_end process process decision decision sub_process sub_process Start Start: Method Development SST System Suitability Test (SST) Start->SST SST_Check SST Pass? SST->SST_Check Specificity Specificity & Forced Degradation SST_Check->Specificity Yes Fail FAIL: Review & Optimize Method SST_Check->Fail No Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report End Method Ready for Routine Use Validation_Report->End Fail->Start Re-develop

Caption: Workflow for a comprehensive HPLC method validation process.

Validation_Interrelationship Method Validated Analytical Method Reliability Reliability Method->Reliability Sensitivity Sensitivity Method->Sensitivity Applicability Applicability Method->Applicability Linearity Linearity & Range Method->Linearity Accuracy Accuracy Reliability->Accuracy Precision Precision Reliability->Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Specificity Specificity Applicability->Specificity Robustness Robustness Applicability->Robustness Linearity->Reliability Linearity->Sensitivity

Caption: Interrelationship of HPLC validation parameters.

Comparison with Alternative Methodologies

While RP-HPLC is the gold standard for this type of analysis, it is useful to understand its performance relative to other potential techniques.

Table 3: Comparison of Analytical Techniques for Purity Analysis

FeatureReversed-Phase HPLC (Proposed) Gas Chromatography (GC-FID/MS) Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[10]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Similar to HPLC but uses smaller particle columns (<2 µm) and higher pressures.
Analyte Suitability Excellent. Ideal for non-volatile or thermally sensitive compounds like the target analyte.Poor to Moderate. The N-hydroxy and imidoyl chloride moieties may cause thermal degradation in the hot GC inlet, leading to inaccurate results. Volatility may also be low.Excellent. Superior performance for the same range of compounds as HPLC.
Resolution Good to Excellent.Excellent for volatile compounds.Superior. The smaller particles provide significantly higher separation efficiency and resolution.
Analysis Time Moderate (e.g., 15-30 minutes).Fast for simple mixtures, but can be long if temperature programming is required.Very Fast. Runtimes are typically reduced by a factor of 5-10 compared to HPLC.
Sensitivity Good (ng level with UV detector).Excellent (pg level with FID/MS).Excellent (Improved S/N ratio over HPLC).
Instrumentation Widely available, moderate cost.Widely available, moderate cost.Higher cost, requires specialized high-pressure instrumentation.
Recommendation Highly Recommended. The most robust, reliable, and appropriate technique for this specific analyte.Not Recommended. High risk of thermal decomposition makes the method unreliable for this specific molecule.Recommended Alternative. Ideal for high-throughput labs where speed and ultimate resolution are critical, but not necessary if standard HPLC meets performance requirements.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2025). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. [Link]

  • Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]

  • J-Stage. Quality Evaluation of Active Pharmaceutical Ingredients by Simultaneous Determination of the Active Body and Its Counter Ion Employing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • ResearchGate. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. [Link]

  • PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Reddit. (2023). Basic HPLC method development. [Link]

  • Patsnap Eureka. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. [Link]

  • U.S. Environmental Protection Agency. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

  • European Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]

  • PMC. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. [Link]

  • International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Validation of Dicloxacillin (CAS 6579-27-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the primary chemical and enzymatic pathways for the synthesis of dicloxacillin, a crucial penicillinase-resist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary chemical and enzymatic pathways for the synthesis of dicloxacillin, a crucial penicillinase-resistant antibiotic. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offering a framework for robust synthesis validation. Every claim is substantiated with experimental data and references to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Enduring Relevance of Dicloxacillin

Dicloxacillin, a semi-synthetic β-lactam antibiotic, remains a vital tool in combating infections caused by penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its efficacy stems from the sterically hindered isoxazolyl side chain, which protects the core β-lactam ring from enzymatic degradation.[1] The synthesis of dicloxacillin, identified by CAS number 6579-27-7 for the free acid form, is a critical process in pharmaceutical manufacturing. This guide will explore and compare the predominant synthetic routes, providing the technical insights necessary for process optimization and validation.

Core Synthesis Pathways: A Head-to-Head Comparison

The industrial production of dicloxacillin primarily revolves around the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This can be achieved through traditional chemical methods or, increasingly, through more sustainable enzymatic processes.

Pathway 1: The Conventional Chemical Acylation Route

This well-established method involves the reaction of 6-aminopenicillanic acid (6-APA) with an activated form of the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid side chain. The most common activating agent is the corresponding acyl chloride.

Conceptual Workflow:

cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis 2,6-Dichlorotoluene 2,6-Dichlorotoluene Side_Chain_Carboxylic_Acid 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carboxylic acid 2,6-Dichlorotoluene->Side_Chain_Carboxylic_Acid Multiple Steps Acyl_Chloride 3-(2,6-dichlorophenyl)-5- methylisoxazole-4-carbonyl chloride Side_Chain_Carboxylic_Acid->Acyl_Chloride Chlorinating Agent (e.g., SOCl2) Dicloxacillin_Acid Dicloxacillin (Acid Form) Acyl_Chloride->Dicloxacillin_Acid Acylation in an organic solvent 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Dicloxacillin_Acid Dicloxacillin_Sodium Dicloxacillin Sodium (CAS 13412-64-1) Dicloxacillin_Acid->Dicloxacillin_Sodium Salt Formation (e.g., Sodium Bicarbonate)

Caption: Chemical Synthesis Pathway for Dicloxacillin.

Detailed Experimental Protocol (Chemical Synthesis):

A representative protocol for the chemical synthesis of dicloxacillin sodium is as follows:

  • Preparation of the Acyl Chloride: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, typically in an inert organic solvent, to yield 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2]

  • Acylation of 6-APA:

    • A suspension of 6-aminopenicillanic acid (6-APA) is prepared in an aqueous-organic solvent mixture (e.g., water and acetone).

    • The pH of the 6-APA suspension is adjusted to the alkaline range (typically pH 7-8) with a base (e.g., NaOH) to dissolve the 6-APA.

    • A solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent (e.g., acetone) is added to the 6-APA solution.

    • The reaction temperature is maintained at a low level (e.g., 0-5°C) to minimize degradation of the β-lactam ring.

    • The pH is continuously monitored and maintained in the range of 7-8 by the addition of a base to neutralize the hydrochloric acid formed during the reaction.

  • Isolation and Purification:

    • Upon completion of the reaction, the pH is lowered to the acidic range (e.g., pH 2) with an acid (e.g., dilute sulfuric acid) to precipitate the dicloxacillin free acid.

    • The precipitated dicloxacillin is extracted into an organic solvent (e.g., methyl isobutyl ketone).

    • The organic extract is washed and then treated with a source of sodium ions, such as sodium bicarbonate or sodium 2-ethylhexanoate, to form the sodium salt.

    • The resulting dicloxacillin sodium is crystallized from the solvent, filtered, washed, and dried.

Pathway 2: The Enzymatic Synthesis Approach

Enzymatic synthesis offers a greener and more efficient alternative to traditional chemical methods. This pathway utilizes the enzyme penicillin G acylase (PGA) to catalyze the acylation of 6-APA.

Conceptual Workflow:

cluster_0 Enzymatic Acylation 6-APA 6-Aminopenicillanic Acid (6-APA) Enzyme Immobilized Penicillin G Acylase 6-APA->Enzyme Acyl_Donor Activated Side Chain (e.g., Methyl Ester) Acyl_Donor->Enzyme Dicloxacillin Dicloxacillin Enzyme->Dicloxacillin Kinetically Controlled Synthesis

Caption: Enzymatic Synthesis Pathway for Dicloxacillin.

Detailed Experimental Protocol (Enzymatic Synthesis):

A generalized protocol for the enzymatic synthesis of dicloxacillin is as follows:

  • Preparation of Reactants:

    • 6-aminopenicillanic acid (6-APA) is dissolved in an aqueous buffer solution.

    • The acyl donor, typically an activated ester such as the methyl ester of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, is prepared.

  • Enzymatic Reaction:

    • Immobilized penicillin G acylase is added to the buffered solution of 6-APA.

    • The acyl donor is then added to initiate the reaction.

    • The reaction is carried out under controlled pH (typically 6.0-7.5) and temperature (e.g., 25-35°C).[3]

    • The molar ratio of the acyl donor to 6-APA is a critical parameter and is often optimized to maximize the synthesis yield and minimize the hydrolysis of the product.[4]

  • Product Isolation:

    • After the reaction reaches equilibrium or the desired conversion, the immobilized enzyme is removed by filtration for reuse.

    • The product, dicloxacillin, is then isolated from the reaction mixture, often by precipitation at its isoelectric point, followed by filtration and drying.

Performance Comparison: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic SynthesisRationale and Insights
Reaction Conditions Harsh (low temperatures, use of corrosive and hazardous reagents)Mild (near-neutral pH, ambient temperature)Enzymatic synthesis offers a significantly improved safety and environmental profile.[2]
Solvents Organic solvents requiredPrimarily aqueous mediaReduces volatile organic compound (VOC) emissions and simplifies waste treatment.[4]
Yield Generally high, but can be affected by side reactions and degradation.Can be high, but is influenced by the synthesis-to-hydrolysis (S/H) ratio of the enzyme.The S/H ratio is a critical parameter for optimization in enzymatic synthesis.[5]
Purity May require extensive purification to remove byproducts and residual solvents.Generally higher purity due to the high specificity of the enzyme.Reduces the need for downstream processing steps.
Sustainability Less sustainable due to harsh conditions and waste generation.More sustainable ("greener") process.Aligns with the principles of green chemistry.

Validation of Dicloxacillin Synthesis: A Multi-faceted Approach

Robust validation is essential to confirm the identity, purity, and quality of the synthesized dicloxacillin. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Validation: HPLC and HPLC-MS

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (HPLC-MS) are the primary methods for assessing the purity of dicloxacillin and quantifying any impurities.

Typical HPLC-MS Method Parameters:

ParameterValueReference
Column C18 (e.g., 3.5 µm, 100 mm x 4.6 mm)[6]
Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v)[6]
Detection Mass Spectrometry (ESI, negative ion mode)[6]
Retention Time Approximately 3.50 minutes[6]
Validation Parameters Linearity (e.g., 2–35 µg/mL), Accuracy, Precision[6]

Rationale for Method Selection:

  • Specificity: HPLC-MS provides high specificity, allowing for the separation and identification of dicloxacillin from its starting materials, intermediates, and potential degradation products.[7]

  • Sensitivity: This technique offers excellent sensitivity, enabling the detection and quantification of impurities at very low levels.

  • ICH Guidelines: Validation should be performed according to the International Council for Harmonisation (ICH) guidelines, which include assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized dicloxacillin.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For dicloxacillin (C₁₉H₁₇Cl₂N₃O₅S), the expected monoisotopic mass is approximately 469.0266 g/mol .[8]

  • Isotopic Pattern: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[4]

  • Key Fragment Ions: Common fragment ions observed in the mass spectrum of dicloxacillin include those corresponding to the β-lactam core and the isoxazolyl side chain.[9]

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is used to identify the key functional groups present in the dicloxacillin molecule.

Wavenumber (cm⁻¹)Functional Group
~3364N-H stretch (amide)
~1786C=O stretch (β-lactam)
~1657C=O stretch (amide)
~1604C=O stretch (carboxyl)

The data presented is based on typical values found in the literature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming its structure. While a full analysis is beyond the scope of this guide, key characteristic signals can be used for verification. The spectra should be consistent with the established structure of dicloxacillin.[5]

Conclusion: A Path Forward for Dicloxacillin Synthesis

Both chemical and enzymatic pathways offer viable routes to high-purity dicloxacillin. The traditional chemical method is well-established but presents environmental and safety challenges. The enzymatic approach, leveraging the specificity of penicillin G acylase, is a more sustainable and often more efficient alternative.

The choice of synthesis pathway will depend on various factors, including production scale, cost considerations, and sustainability goals. Regardless of the chosen route, a rigorous validation process employing a suite of analytical techniques is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides the foundational knowledge and comparative data to support informed decisions in the synthesis and validation of dicloxacillin.

References

  • Raj, J. S., et al. (2007). Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1470-1476.
  • El-Gindy, A., et al. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Journal of Analytical Methods in Chemistry, 2021, 6688929.
  • Abedi, D., et al. (2013). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Avicenna Journal of Medical Biotechnology, 5(2), 107-115.
  • Thurman, E. M., & Ferrer, I. (2003). Particle Beam Liquid Chromatography-Mass Spectrometry Method With Negative Ion Chemical Ionization for the Confirmation of Oxacillin, Cloxacillin and Dicloxacillin Residues in Bovine Muscle. Analyst, 119(12), 2731-2736.
  • Jerad Suresh, A., et al. (2011). Determination of degradation product for combination containing amoxicillin and dicloxacillin in capsule dosage form by LC-MASS. Journal of Pharmaceutical Research, 10(3), 109-111.
  • MassBank. (2015). Dicloxacillin; LC-ESI-QFT; MS2; CE: 120; R=35000; [M+H]+. Retrieved from [Link]

  • World Health Organization. (n.d.). Dicloxacillin sodium (Dicloxacillinum natricum).
  • Japanese Pharmacopoeia. (n.d.). Dicloxacillin Sodium. In Official Monographs.
  • Bird, A. E., & Uphaus, R. A. (1979). Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. Journal of Pharmaceutical Sciences, 68(1), 64-69.
  • CN105541546A - Synthesis method of intermediate 2,6-dichlorotoluene for dicloxacillin sodium monohydrate drug. (2016).
  • PubChem. (n.d.). Dicloxacillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Cui, J., et al. (2021). Synthesis of dicloxycillin sodium. AIP Conference Proceedings, 2331(1), 020018.
  • Wilson, W. L., et al. (1974). Applications of Nuclear Magnetic Resonance Spectroscopy to Antibiotics. I. Specific Identification of Penicillins and Cephalosporins. Journal of the Association of Official Analytical Chemists, 57(6), 1301-1309.
  • Chen, Z., et al. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 25(4), 308-309.
  • Švedas, V. K., et al. (2000). Acylating agents and known β-lactam antibiotics that include the corresponding acyl parts. Biotechnology and Applied Biochemistry, 32(Pt 2), 123-128.
  • Mizoguchi, J., et al. (1978). Effect of a Combination of Benzylpenicillin or Ampicillin and Dicloxacillin on Peptidoglycan Synthesis in a Cellfree Enzyme System from a β-Lactamase Producing Strain of Citrobacter freundii. The Journal of Antibiotics, 31(1), 36-41.
  • Bristol Myers Squibb. (2025). Dicloxacillin: A Targeted Antibiotic Weapon Against Resistant Staph.
  • Inxight Drugs. (n.d.). Dicloxacillin Sodium. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicloxacillin. Retrieved from [Link]

  • Pottegård, A., et al. (2023). Dicloxacillin-warfarin drug–drug interaction—A register-based study and in vitro investigations in 3D spheroid.
  • Damkier, P., et al. (2018). Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro. British Journal of Clinical Pharmacology, 84(3), 544-554.
  • Damkier, P., et al. (2018). Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro. PubMed, 29139155.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004).
  • Darwish, I. A., et al. (2006). Spectrophotometric determination of flucloxacillin and dicloxacillin in pure and dosage forms. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(2), 335-341.
  • Abdel-Kawy, M., et al. (2015). Three Spectrophotometric Methods for Simultaneous Determination of Ampicillin and Dicloxacillin in Presence of Their Major Impurity.
  • Zhang, Y., et al. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4309.
  • Kumar, A., et al. (2019). Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin. ChemistrySelect, 4(28), 8234-8238.
  • Patel, M., et al. (2013). Development and validation of the rp-hplc method for the estimation of cefpodoxime and dicloxacillin in their combined dosage form. Inventi Rapid: Pharm Analysis & Quality Assurance, 2013(2), 1-6.

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Validation

Comparative Reactivity of 2,6-Dichlorobenzohydroxamoyl Chloride in 1,3-Dipolar Cycloadditions

Executive Summary For researchers and drug development professionals synthesizing isoxazoles and isoxazolines, 1,3-dipolar cycloadditions (1,3-DC) utilizing nitrile oxides are foundational. However, the inherent instabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing isoxazoles and isoxazolines, 1,3-dipolar cycloadditions (1,3-DC) utilizing nitrile oxides are foundational. However, the inherent instability of unhindered nitrile oxides—which rapidly dimerize into furoxans—often compromises reaction yields. 2,6-Dichlorobenzohydroxamoyl chloride serves as a highly effective precursor to 2,6-dichlorobenzonitrile oxide (DCBNO), a sterically shielded, stable 1,3-dipole.

This guide objectively compares the reactivity, stability, and regioselectivity of 2,6-dichlorobenzohydroxamoyl chloride against alternative precursors, providing mechanistic insights and validated experimental protocols to optimize your cycloaddition workflows.

Mechanistic Overview: The Role of Steric Hindrance

Nitrile oxides are typically generated in situ via the dehydrohalogenation of hydroxamoyl chlorides using a mild base (e.g., triethylamine)[1]. Once generated, the nitrile oxide faces two competing pathways:

  • Dimerization: A rapid, head-to-tail self-condensation forming a biologically inactive furoxan dimer[2].

  • Cycloaddition: The desired [3+2] cycloaddition with an alkene or alkyne (dipolarophile) to form an isoxazoline or isoxazole[3].

In unsubstituted benzohydroxamoyl chloride, the dimerization pathway is extremely fast. However, in 2,6-dichlorobenzohydroxamoyl chloride, the two bulky ortho-chloro substituents create a dense steric shield around the reactive CNO moiety. This steric bulk physically blocks the head-to-tail alignment required for dimerization, effectively isolating the nitrile oxide and allowing it to exclusively undergo the desired cycloaddition[4].

Caption: Mechanistic pathway of 2,6-dichlorobenzonitrile oxide generation and selective cycloaddition.

Comparative Reactivity Profile

Stability and Dimerization Kinetics

The primary advantage of 2,6-dichlorobenzohydroxamoyl chloride is the extended half-life of its resulting dipole. While electron-withdrawing groups generally increase the rate of dimerization[2], the steric hindrance of the 2,6-dichloro substitution completely overrides this electronic effect, rendering the dipole isolable.

Table 1: Stability and Dimerization Tendency of Benzohydroxamoyl Chlorides

PrecursorOrtho-SubstitutionElectronic NatureDimerization TendencyPrimary Dimer Product
Benzohydroxamoyl chloride NoneNeutralExtremely High (Rapid)Diphenylfuroxan
4-Chlorobenzohydroxamoyl chloride NoneElectron-withdrawingHighBis(4-chlorophenyl)furoxan
2,4,6-Trimethylbenzohydroxamoyl chloride Methyl (x2)Electron-donatingLow (Stable)Bis(mesityl)furoxan (trace)
2,6-Dichlorobenzohydroxamoyl chloride Chloro (x2)Electron-withdrawingVery Low (Highly Stable) Bis(2,6-dichlorophenyl)furoxan (trace)
Cycloaddition Kinetics and Regioselectivity

While the steric shield prevents dimerization, it also increases the activation energy required for the 1,3-dipolar cycloaddition. Consequently, reactions utilizing 2,6-dichlorobenzohydroxamoyl chloride often require elevated temperatures (e.g., 60 °C) compared to unhindered variants[3].

Crucially, this steric bulk alters the regioselectivity of the cycloaddition. In standard LUMO-controlled reactions with α,β-alkynyl aldehydes, unhindered nitrile oxides predominantly yield 5-acylisoxazoles. However, the extreme steric clash between the 2,6-dichlorophenyl ring and the bulky dipolarophile forces an inversion of regioselectivity , heavily favoring the 4-acylisoxazole isomer[3][4].

Table 2: Regioselectivity Comparison (Reaction with α,β-alkynyl aldehydes)

Nitrile Oxide SourceDipolarophileMajor ProductRegioselectivity Ratio (5-acyl : 4-acyl)
Benzonitrile Oxide (Unhindered)α,β-alkynyl aldehyde5-acylisoxazole> 90 : 10
2,4,6-Trimethylbenzonitrile Oxide α,β-alkynyl hydrazone4-iminoisoxazole30 : 70[3]
2,6-Dichlorobenzonitrile Oxide α,β-alkynyl aldehyde4-acylisoxazole9 : 91 [3]

Validated Experimental Methodologies

To maximize yields and ensure reproducibility, the following protocol leverages the stability of 2,6-dichlorobenzonitrile oxide. The methodology is designed as a self-validating system: the precipitation of triethylammonium chloride salts provides immediate visual confirmation that dehydrohalogenation has successfully occurred[1].

Caption: Step-by-step experimental workflow for in situ cycloaddition using benzohydroxamoyl chlorides.

Step-by-Step Protocol: In Situ Generation and Cycloaddition

Reagents Required:

  • 2,6-Dichlorobenzohydroxamoyl chloride (1.0 equiv)

  • Dipolarophile (e.g., terminal alkyne or alkene) (1.2 - 2.0 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2,6-dichlorobenzohydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.2 equiv) in anhydrous THF (approx. 0.1 M concentration).

    • Expert Insight: Co-dissolving the reagents ensures that the dipolarophile is immediately available the moment the nitrile oxide is generated, capitalizing on kinetic trapping.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.5 equiv) dropwise over 5–10 minutes.

    • Expert Insight: A white precipitate (triethylammonium chloride) will begin to form immediately. This is your visual validation that the hydroxamoyl chloride is converting to the active nitrile oxide[1].

  • Cycloaddition: Remove the ice bath and allow the mixture to warm to room temperature. Due to the steric hindrance of the 2,6-dichloro groups, the cycloaddition rate is suppressed. Heat the reaction mixture to 60 °C and stir for 8 to 70 hours, monitoring progress via TLC or LC-MS[3][5].

  • Work-up: Once the precursor is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the triethylammonium chloride salts. Wash the filter cake with a small amount of cold THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure isoxazole/isoxazoline derivative.

References

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Behaviour of Nitrile Oxides towards Nucleophiles. Part 11. Substituent Effect on the Rate of Dimerisation of Aromatic Nitrile Oxides Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) URL:[Link]

  • 1,3-Dipolar Cycloaddition of 2,6-Dichlorobenzonitrile Oxide to 2-Methyl-N-confused Porphyrin. Regio- and Stereoselective Synthesis and Structural Characterization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mechanistic Impact of Oxime Formation Accompanying 1,3-Dipolar Cycloadditions of Nitrile Oxides Source: The Journal of Organic Chemistry (CORE) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Isoxazole Synthesis Yields from Hydroxamoyl Chlorides

Introduction: The Enduring Value of the Isoxazole Scaffold To researchers, scientists, and drug development professionals, the isoxazole ring is more than just a five-membered heterocycle; it is a "privileged scaffold".[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Value of the Isoxazole Scaffold

To researchers, scientists, and drug development professionals, the isoxazole ring is more than just a five-membered heterocycle; it is a "privileged scaffold".[1][2] Its prevalence in pharmaceuticals—from the antibiotic sulfamethoxazole to the anti-inflammatory isoxicam—stems from its unique electronic properties and its ability to act as a versatile bioisostere for other functional groups.[3][4] The isoxazole nucleus, with its adjacent nitrogen and oxygen atoms, can engage in crucial hydrogen bonding and π–π stacking interactions with biological targets, making it a cornerstone of modern medicinal chemistry.[3][5][6][7]

Among the most robust and widely adopted methods for constructing this valuable ring system is the 1,3-dipolar cycloaddition.[1][6] This powerful reaction relies on the in situ generation of nitrile oxides, highly reactive intermediates that readily engage with dipolarophiles like alkynes and alkenes. Hydroxamoyl chlorides have emerged as premier precursors for this transformation, offering a reliable and versatile route to the necessary nitrile oxide dipole under relatively mild conditions.[1][3][8]

This guide provides an in-depth, data-driven comparison of synthetic methodologies for producing isoxazole derivatives from various hydroxamoyl chlorides. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices—from catalyst and base selection to solvent effects—to provide a clear framework for optimizing reaction yields and achieving target-oriented synthesis.

The Core Reaction: Nitrile Oxide Generation and [3+2] Cycloaddition

The foundational chemistry underpinning the conversion of hydroxamoyl chlorides to isoxazoles is the dehydrohalogenation to form a nitrile oxide, followed by a concerted [3+2] cycloaddition reaction.[1] A base, typically an amine like triethylamine (Et₃N), abstracts a proton from the hydroxyl group while the chloride ion is eliminated, generating the transient nitrile oxide. This dipole then reacts with a π-system (the dipolarophile) to form the five-membered isoxazole ring.

Caption: General mechanism for isoxazole synthesis from a hydroxamoyl chloride.

A Critical Prerequisite: Preparation of Hydroxamoyl Chlorides

The yield and purity of the final isoxazole are intrinsically linked to the quality of the starting hydroxamoyl chloride. These precursors are most commonly synthesized from the corresponding aldoximes. While various chlorinating agents can be used, N-chlorosuccinimide (NCS) is frequently employed due to its ease of handling and high efficiency.

Representative Protocol: Synthesis of Phenyl Hydroxamoyl Chloride

This protocol is adapted from established literature procedures.[8]

  • Aldoxime Formation: To a solution of benzaldehyde (1 mmol) in a 1:1 EtOH/H₂O mixture (1 mL), add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol).

  • Stir the reaction mixture for 4 hours at room temperature. Monitor completion by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate. Dry the organic phase with Na₂SO₄ and concentrate under reduced pressure to obtain the benzaldoxime.

  • Chlorination: Dissolve the crude benzaldoxime in a suitable solvent like DMF or chloroform.

  • Add N-chlorosuccinimide (NCS) (1.05 - 1.1 equivalents) portion-wise while stirring at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates full conversion of the oxime.

  • The resulting solution of phenyl hydroxamoyl chloride is often used directly in the subsequent cycloaddition step without purification to avoid degradation.

Benchmarking Yields: A Comparative Analysis of Synthetic Methodologies

The choice of dipolarophile, catalyst, base, and solvent dramatically influences reaction outcomes. We will compare yields across two major synthetic routes: the formation of 3,5-disubstituted isoxazoles from alkynes and the synthesis of 3,4,5-trisubstituted isoxazoles from active methylene compounds.

Part 1: Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes

This is the most classical approach, where the hydroxamoyl chloride reacts with a terminal alkyne. The regioselectivity is dictated by the electronic and steric properties of the substituents.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine is standard for generating the nitrile oxide without competing side reactions.

  • Catalyst: While the reaction can proceed thermally, catalysis is often essential for achieving high yields and regioselectivity at lower temperatures.

    • Copper (Cu): Copper(I) catalysts are exceptionally effective for reactions with terminal alkynes.[9] They are believed to coordinate with the alkyne, lowering the LUMO energy and accelerating the cycloaddition. This approach is often associated with "click chemistry" principles.

    • Ruthenium (Ru): For more sterically hindered or internal alkynes, ruthenium catalysts like [Cp*RuCl(cod)] can be superior, enabling the synthesis of 3,4-disubstituted or trisubstituted isoxazoles where copper catalysts may fail.[1][8]

  • Solvent: The choice ranges from chlorinated solvents like 1,2-dichloroethane (DCE) to greener options. Recent advancements highlight solvent-free mechanochemical methods (ball-milling) which can lead to excellent yields and represent a significant step in sustainable chemistry.[3]

Table 1: Comparative Yields of 3,5-Disubstituted Isoxazoles

Hydroxamoyl Chloride (Ar-C(Cl)=NOH)Alkyne (R-C≡CH)Conditions (Catalyst, Base, Solvent, Temp)Yield (%)Reference
4-Cl-C₆H₄-PhenylacetyleneCu/Al₂O₃ (10 mol%), Ball-milling, 25 °C, 30 min98%[3]
4-MeO-C₆H₄-PhenylacetyleneCu/Al₂O₃ (10 mol%), Ball-milling, 25 °C, 30 min96%[3]
C₆H₅-PhenylacetyleneCuSO₄·5H₂O, Na-Ascorbate, Et₃N, t-BuOH/H₂O, RT, 4-12h~85-95%[1][5]
4-NO₂-C₆H₄-PhenylacetyleneCu/Al₂O₃ (10 mol%), Ball-milling, 25 °C, 30 min85%[3]
C₆H₅-1-Octyne[Cp*RuCl(cod)] (10 mol%), Et₃N, DCE, RT, 12h~70-80%[1]
C₆H₅-TrimethylsilylacetyleneCu/Al₂O₃ (10 mol%), Ball-milling, 25 °C, 45 min90%[3]

Insight: The data clearly shows that electron-withdrawing groups on the alkyne can accelerate the reaction.[3] Furthermore, mechanochemical, copper-catalyzed methods provide a rapid and highly efficient route to 3,5-isoxazoles, often with superior yields compared to traditional solvent-based systems.[3]

G start Start prep_reactants Prepare Solution: Hydroxamoyl Chloride (1 eq) Alkyne (1 eq) Solvent (e.g., t-BuOH/H₂O) start->prep_reactants add_catalyst Add Catalyst System: CuSO₄·5H₂O (1-5 mol%) Sodium Ascorbate (10-20 mol%) prep_reactants->add_catalyst add_base Add Base: Triethylamine (Et₃N, 1.1 eq) to generate nitrile oxide in situ add_catalyst->add_base react Stir at Room Temperature (4-12 hours) Monitor by TLC/LC-MS add_base->react workup Aqueous Workup: Extract with organic solvent (e.g., EtOAc) react->workup purify Purification: Dry, concentrate, and purify via column chromatography workup->purify end Product: 3,5-Disubstituted Isoxazole purify->end

Caption: Experimental workflow for a copper-catalyzed isoxazole synthesis.

Part 2: Synthesis of 3,4,5-Trisubstituted Isoxazoles from Active Methylene Compounds

To achieve higher substitution patterns, especially at the C4 position, the dipolarophile must be changed. Active methylene compounds like 1,3-diketones, β-ketoesters, and β-ketoamides are excellent choices, reacting via their enolate form.

Causality Behind Experimental Choices:

  • Solvent System: A key innovation in this area is the use of aqueous media.[2][8][10] Using a water/methanol solvent system not only is environmentally friendly but also can accelerate the reaction and simplify purification.

  • Base Selection: The choice of base is critical. While triethylamine works, bulkier bases like N,N-Diisopropylethylamine (DIPEA) have been shown to give superior yields in aqueous systems, likely by minimizing side reactions like dimerization of the hydroxamoyl chloride to form furoxans.[8]

  • Substituent Effects: The electronic nature of substituents plays a significant role. Electron-withdrawing groups on the hydroxamoyl chloride generally lead to higher yields.[8] Conversely, strongly electron-withdrawing groups (e.g., CF₃) on the β-dicarbonyl component can lower yields, possibly by shifting the keto-enol equilibrium towards the less reactive enol form.[2]

Table 2: Comparative Yields of 3,4,5-Trisubstituted Isoxazoles

Hydroxamoyl Chloride (Ar-C(Cl)=NOH)Active Methylene CompoundConditions (Base, Solvent, Temp, Time)Yield (%)Reference
4-F-C₆H₄-AcetylacetoneDIPEA, 95% H₂O / 5% MeOH, RT, 2h99%[8][10]
4-Cl-C₆H₄-AcetylacetoneDIPEA, 95% H₂O / 5% MeOH, RT, 2h97%[8]
C₆H₅-AcetylacetoneDIPEA, 95% H₂O / 5% MeOH, RT, 2h91%[8]
4-MeO-C₆H₄-AcetylacetoneDIPEA, 95% H₂O / 5% MeOH, RT, 2h82%[8]
4-F-C₆H₄-Ethyl AcetoacetateDIPEA, 95% H₂O / 5% MeOH, RT, 2h96%[8][10]
4-F-C₆H₄-N-PhenylacetoacetamideDIPEA, 95% H₂O / 5% MeOH, RT, 2h95%[8]
4-F-C₆H₄-4,4,4-Trifluoro-1-phenyl-1,3-butanedioneDIPEA, 5% H₂O / 95% MeOH, RT, 2h~40%[2]

Insight: The use of DIPEA in an aqueous methanol system provides a remarkably fast, efficient, and green method for synthesizing highly substituted isoxazoles in excellent yields.[8][10] The trend of electron-donating groups on the aryl hydroxamoyl chloride leading to slightly lower yields is consistent across different dipolarophiles.[8]

Detailed Experimental Protocols

Trustworthiness in scientific reporting requires transparent and reproducible methods. The following are self-validating protocols for the synthesis of differently substituted isoxazoles.

Protocol 1: Mechanochemical Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole

This protocol is based on the solvent-free method developed by Varma and co-workers.[3]

G start Start add_reagents To a milling vessel add: 4-chlorobenzohydroxamoyl chloride (1 mmol) Phenylacetylene (1 mmol) Cu/Al₂O₃ catalyst (10 mol%) start->add_reagents mill Ball-mill the mixture at room temperature (e.g., 30-45 minutes) add_reagents->mill monitor Monitor reaction (e.g., by taking small aliquots and analyzing with TLC) mill->monitor extract Extract product from solid mixture using ethyl acetate monitor->extract purify Filter and concentrate the solvent. Purify via column chromatography (Hexane/EtOAc) extract->purify end Product: 3,5-Disubstituted Isoxazole purify->end

Caption: Workflow for solvent-free, mechanochemical isoxazole synthesis.

  • Preparation: In a stainless-steel milling vessel, combine 4-chlorobenzohydroxamoyl chloride (1.0 mmol), phenylacetylene (1.0 mmol), and the pre-prepared Cu/Al₂O₃ nanocomposite catalyst (10 mol%).

  • Milling: Mill the mixture at room temperature for 30 minutes using a planetary ball mill.

  • Workup: After milling, transfer the solid mixture to a flask and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic extracts, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Aqueous Synthesis of Ethyl 5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxylate

This protocol is adapted from the environmentally friendly method reported by Thiemann, et al.[8][10]

  • Preparation: In a round-bottom flask, dissolve 4-fluorophenyl hydroximoyl chloride (0.5 mmol) and ethyl acetoacetate (0.5 mmol) in a solvent mixture of 95% water and 5% methanol (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the pure 3,4,5-trisubstituted isoxazole.

Conclusion and Future Outlook

Hydroxamoyl chlorides are undeniably powerful and versatile precursors for the synthesis of a wide array of isoxazole derivatives. The data clearly demonstrates that high to excellent yields can be achieved for 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles through careful selection of the reaction partner and optimization of conditions.

The most significant recent advancements lie in the realm of green and sustainable chemistry. Copper-catalyzed, solvent-free mechanochemical methods offer an exceptionally rapid, efficient, and environmentally benign route to 3,5-disubstituted isoxazoles.[3] Similarly, the development of protocols using aqueous media for the synthesis of highly substituted isoxazoles represents a major step forward, minimizing organic solvent waste and often simplifying reaction workup.[8]

Looking ahead, the integration of these methodologies into continuous flow synthesis systems and the exploration of even more efficient and recyclable catalytic systems will likely dominate the field. As the demand for novel, complex small molecules continues to grow in drug discovery, the reliable and adaptable chemistry of hydroxamoyl chlorides will ensure their place as a cornerstone of isoxazole synthesis for years to come.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and. ChemRxiv. [Link]

  • Construction of Isoxazole ring: An Overview. Nanotheranostics. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

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Validation

comparing base efficacy for dehydrochlorination of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride

An Expert's Comparative Guide to Base Efficacy in the Dehydrochlorination of 2,6-dichloro-N-hydroxybenzenecarboximidoyl Chloride In the realm of synthetic organic chemistry, the generation of reactive intermediates is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to Base Efficacy in the Dehydrochlorination of 2,6-dichloro-N-hydroxybenzenecarboximidoyl Chloride

In the realm of synthetic organic chemistry, the generation of reactive intermediates is a cornerstone of molecular construction. Among these, nitrile oxides stand out as exceptionally versatile 1,3-dipoles, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles. The dehydrochlorination of hydroxamoyl chlorides is a classical and efficient method for the in situ generation of nitrile oxides.[1][2][3] This guide provides a comprehensive comparison of base efficacy for the dehydrochlorination of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride to form 2,6-dichlorobenzonitrile oxide, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, compare commonly employed bases, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

The conversion of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride to its corresponding nitrile oxide is a base-mediated elimination reaction. The primary function of the base is to abstract the acidic proton from the hydroxyl group of the N-hydroxybenzenecarboximidoyl chloride. This proton abstraction initiates a cascade of electron movement, leading to the expulsion of a chloride ion and the formation of the linear nitrile oxide functional group. The reaction typically proceeds via an E2 or E1cb elimination mechanism, depending on the substrate, base, and solvent system.

The choice of base is critical as it directly influences the reaction rate, yield, and the profile of any side products. An ideal base for this transformation should be sufficiently strong to deprotonate the starting material efficiently but not so nucleophilic that it engages in unwanted side reactions with the electrophilic carbon of the hydroxamoyl chloride or the resulting nitrile oxide.

Experimental_Workflow cluster_workup Work-up Options A Dissolve Starting Material and Dipolarophile in Anhydrous Solvent B Cool to 0°C under Inert Atmosphere A->B C Add Base Dropwise B->C D Stir and Warm to Room Temperature C->D E Monitor by TLC D->E F Work-up E->F G Purification by Chromatography F->G Crude Product F1 Aqueous Wash (TEA/Pyridine) F2 Filtration (Solid-Supported Base) H Characterization G->H Pure Product

Sources

Safety & Regulatory Compliance

Safety

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride proper disposal procedures

Professional Guide to the Safe Handling and Disposal of 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride As a highly reactive halogenated intermediate, 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride (CAS 6579-27-...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Guide to the Safe Handling and Disposal of 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride

As a highly reactive halogenated intermediate, 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride (CAS 6579-27-7) is frequently utilized in the synthesis of isoxazole derivatives, including pharmaceutical precursors like dicloxacillin[1]. However, its structural properties—specifically the presence of an imidoyl chloride moiety—render it highly susceptible to moisture and extremely corrosive.

This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and validated operational protocols required for the safe handling, neutralization, and disposal of this compound.

Hazard Profile and Mechanistic Causality

To design a self-validating disposal protocol, one must first understand the chemical behavior of the substance. The molecule contains three chlorine atoms: two stable aromatic chlorines and one highly reactive imidoyl chloride.

The Hydrolysis Risk: When exposed to ambient moisture or aqueous waste streams, the carbon-chlorine bond of the imidoyl chloride undergoes rapid nucleophilic acyl substitution. This hydrolysis yields 2,6-dichlorobenzohydroxamic acid and strictly exothermic generation of hydrogen chloride (HCl) gas. Consequently, introducing this compound into standard aqueous waste can lead to the pressurization of waste containers and the release of corrosive fumes. Furthermore, because it is a poly-chlorinated aromatic compound, improper thermal destruction can lead to the formation of polychlorinated dibenzodioxins (PCDDs).

Quantitative Safety Data The following table summarizes the critical physicochemical and hazard data dictating its handling[1][2]:

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 6579-27-7Unique identifier for waste manifesting.
Melting Point 90 - 96 °C[1][3]Exists as a solid at room temperature; dust generation is a risk.
GHS Hazard Statements H302, H312, H314, H318, H332[2]Harmful via all routes; causes severe skin burns and eye damage.
Waste Classification Halogenated Organic / CorrosiveMust be segregated from non-halogenated and aqueous waste.

Operational Disposal Methodologies

The following step-by-step protocols are designed to mitigate the risks of HCl generation and environmental contamination during disposal[4].

Protocol A: Routine Laboratory Waste Disposal (Solutions & Reaction Mixtures)

When the compound is dissolved in organic solvents from a reaction workup, it must be treated as a halogenated solvent stream.

  • Segregation: Ensure the waste container is strictly designated for Halogenated Organic Waste . Do not mix with aqueous waste or nitric acid streams to prevent violent exothermic reactions.

  • Dilution: If dealing with concentrated residues, dilute the material with a combustible, non-reactive solvent (e.g., toluene or hexane) to reduce the concentration of the reactive chloride.

  • Venting: Store the temporary waste receptacle in a continuously vented fume hood. Use a vented cap on the waste carboy to prevent pressure buildup from trace hydrolysis (HCl off-gassing).

  • Incineration Routing: Transfer the manifested waste to an approved environmental health and safety (EHS) facility. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the resulting HCl and prevent dioxin emissions.

Protocol B: Solid Waste and Accidental Spill Cleanup

For unreacted solid material or accidental spills, aqueous cleanup methods are strictly prohibited.

  • PPE Verification: Operators must wear a Type P3 (EN 143) respirator cartridge, heavy-duty nitrile or neoprene gloves, and a full face shield[5].

  • Containment: Immediately cover the solid spill with an inert, dry absorbent material. Dry sand or vermiculite are the industry standards for this compound[4]. Do not use combustible absorbents like sawdust, which may react with acidic byproducts.

  • Mechanical Collection: Using non-sparking, plastic tools, carefully sweep the absorbed mixture to avoid generating airborne dust.

  • Isolation: Transfer the swept material into a sealable, chemically resistant polyethylene container.

  • Labeling & Dispatch: Label the container explicitly as "Corrosive Halogenated Solid Waste (Contains CAS 6579-27-7)" and arrange for pickup by an approved hazardous waste disposal facility[4].

Waste Routing Visualization

The following decision tree illustrates the validated pathways for managing different states of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride waste.

DisposalWorkflow Start 2,6-Dichloro-N-hydroxybenzenecarboximidoyl Chloride Waste Solid Solid Residue / Unused Start->Solid Liquid Reaction Solution Start->Liquid Spill Accidental Spill Start->Spill WasteBin Halogenated Organic Waste Receptacle Solid->WasteBin Quench Dilute in Combustible Solvent (e.g., Toluene/Hexane) Liquid->Quench Absorb Cover with Dry Sand / Vermiculite Spill->Absorb Quench->WasteBin Sweep Sweep & Transfer to Sealable Container Absorb->Sweep Sweep->WasteBin Incinerate Chemical Incinerator (Afterburner & Scrubber) WasteBin->Incinerate

Validated disposal workflow for 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride waste streams.

References

  • ChemBK. "4462-55-9 - Physico-chemical Properties." ChemBK Database. Available at: [Link][1]

  • SDS Manager. "2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride SDS." SDS Manager. Available at:[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
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